molecular formula C6H8N4O B1341549 5-Methylpyrazine-2-carbohydrazide CAS No. 37545-33-8

5-Methylpyrazine-2-carbohydrazide

Cat. No.: B1341549
CAS No.: 37545-33-8
M. Wt: 152.15 g/mol
InChI Key: IBFMTDRAKYKXQS-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carbohydrazide ( 37545-33-8) is a versatile pyrazine-based carbohydrazide compound that serves as a critical synthetic intermediate and a promising scaffold in pharmaceutical and medicinal chemistry research. This compound is of significant interest primarily in the development of novel anti-tubercular agents. Research has demonstrated that derivatives synthesized from this compound exhibit remarkable in vitro activity against Mycobacterium tuberculosis H37Rv, positioning it as a valuable core structure for building new anti-tubercular scaffolds in tuberculosis drug discovery research . Beyond its anti-tubercular potential, this carbohydrazide is a key precursor in the synthesis of various hydrazone derivatives, which have been extensively characterized and evaluated for diverse biological activities. These hydrazones have shown considerable promise in scientific investigations, displaying potent inhibitory effects on the urease enzyme and exhibiting both antioxidant and antimicrobial properties . The compound's utility is rooted in its synthetic accessibility and the ability to be readily functionalized, allowing for the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies and the optimization of pharmacological profiles . The broad biological significance of carbohydrazide derivatives, including their documented applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents, further underscores the research value of this compound as a privileged structure in the design of new bioactive molecules . The product is provided for research purposes as a building block in organic synthesis and for in vitro biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle the compound with appropriate safety precautions, storing it in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

5-methylpyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFMTDRAKYKXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588627
Record name 5-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37545-33-8
Record name 5-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical, physical, and biological properties of 5-Methylpyrazine-2-carbohydrazide. It includes a summary of its characteristics, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential mechanisms of action, particularly as a urease inhibitor.

Core Properties of this compound

This compound is a pyrazine derivative that has garnered interest for its potential biological activities. The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈N₄O[1]
Molecular Weight 152.15 g/mol [2]
Appearance Creamy coloured crystals
Melting Point 253-254 °C[2]
Solubility Soluble in chloroform, acetone, dimethyl sulfoxide[2]

Table 2: Spectroscopic Data

TechniqueKey Data PointsSource
FT-IR (cm⁻¹) 3296, 3014 (N-H stretching), 1678 (C=O stretching), 1579, 1521[2]
¹H NMR (CDCl₃, δ ppm) 2.71 (s, 3H, CH₃), 7.42 (d, 2H), 7.78 (d, 1H), 10.73 (s, 1H, NH)[2]
¹³C NMR (DMSO, δ ppm) 21.45 (CH₃), 128.83 (2C, pyrazine ring), 159.69 (C=O)[2]
Mass Spectrometry (EIMS: m/z (%)) 152 [M]⁺[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 5-methylpyrazine-2-carboxylic acid.[3][4][5]

Experimental Protocols

1. Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Intermediate)

  • Objective: To convert 5-methylpyrazine-2-carboxylic acid to its methyl ester.

  • Materials: 5-methylpyrazine-2-carboxylic acid, Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve 5-methylpyrazine-2-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for approximately 5 hours.

    • After cooling, evaporate the solvent under reduced pressure to obtain the crude methyl ester.

2. Synthesis of this compound

  • Objective: To convert the methyl ester to the corresponding carbohydrazide.

  • Materials: Methyl 5-methylpyrazine-2-carboxylate, Hydrazine hydrate (80%), Methanol.

  • Procedure:

    • Dissolve the methyl 5-methylpyrazine-2-carboxylate in methanol.

    • Add a twofold molar excess of 80% hydrazine hydrate.

    • Reflux the reaction mixture for 4 hours.[3]

    • Distill off the methanol.

    • Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to yield creamy colored crystals of this compound.[3]

3. Characterization Protocols

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a KBr pellet of the synthesized compound or analyze as a thin film.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for N-H, C=O, and aromatic C-N stretching vibrations.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer.

    • Obtain the electron ionization mass spectrum.

    • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Biological Activity and Potential Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities, including urease inhibition, antioxidant, antimicrobial, and anti-tubercular effects.[1][5]

Urease Inhibition

Hydrazide and its hydrazone derivatives are known to be effective inhibitors of the enzyme urease.[4] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The inhibitory mechanism is believed to involve the chelation of the nickel ions in the active site of the enzyme by the carbohydrazide moiety.

While the precise signaling pathway for this compound's urease inhibition has not been explicitly detailed in the literature, a plausible mechanism can be proposed based on the known interactions of hydrazones with the urease active site.

G Proposed Mechanism of Urease Inhibition cluster_urease Urease Active Site Urease Urease Enzyme Hydrolysis Urea Hydrolysis Urease->Hydrolysis Catalyzes Ni_ions Ni(II) Ions Inhibition Inhibition of Hydrolysis Ni_ions->Inhibition Leads to Inhibitor This compound Inhibitor->Ni_ions Chelates Urea Urea (Substrate) Urea->Urease Binds to Products Ammonia + Carbamate Hydrolysis->Products Inhibition->Hydrolysis

Caption: Proposed mechanism of urease inhibition.

Antimicrobial and Anti-tubercular Activity

Derivatives of this compound have demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis.[1] The pyrazine ring is a key component of the first-line anti-tubercular drug pyrazinamide. The mechanism of action is thought to involve the conversion of the compound to its acidic form, which disrupts membrane potential and transport in M. tuberculosis.

The general workflow for evaluating the biological activity of such compounds is outlined below.

G Biological Activity Evaluation Workflow Synthesis Synthesis of This compound and Derivatives Purification Purification and Characterization Synthesis->Purification Screening In vitro Biological Screening (e.g., Urease Inhibition, Antimicrobial Assays) Purification->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Molecular Docking) Active_Compounds->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Active_Compounds->Lead_Optimization

Caption: Workflow for biological activity evaluation.

While a specific signaling pathway for the antimicrobial effects of this compound is not well-established, some pyrazine derivatives have been shown to inhibit pathways like NF-κB, AKT, and ERK, which are crucial for cell survival and proliferation. Further research is needed to determine if this compound acts through similar mechanisms.

Conclusion

This compound is a versatile scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and it exhibits a range of interesting biological activities, particularly as an inhibitor of urease and as a potential anti-tubercular agent. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its structure for improved potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.

References

5-Methylpyrazine-2-carbohydrazide structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methylpyrazine-2-carbohydrazide

This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Formula

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl group and a carbohydrazide group.

  • Chemical Formula: C₆H₈N₄O[]

  • IUPAC Name: this compound[]

  • Synonyms: 5-methylpyrazine-2-carboxylic acid hydrazide

  • CAS Number: 37545-33-8[][2]

The molecular structure is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Weight 152.15 g/mol [3]
Chemical Formula C₆H₈N₄O[]
Appearance Creamy coloured crystals[4]
Storage Sealed in dry, 2-8°C[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of its corresponding methyl ester with hydrazine hydrate.[4][5] A detailed experimental protocol is as follows:

  • Reaction Setup: A methanolic solution of methyl 5-methylpyrazine-2-carboxylate (1 equivalent) is combined with an excess of 80% hydrazine hydrate (2 equivalents).[4]

  • Reflux: The reaction mixture is heated under reflux for 4 hours.[4]

  • Solvent Removal: After the reflux period, the methanol is removed by distillation, for instance, using a rotary evaporator.[4]

  • Recrystallization: The resulting concentrated product is recrystallized from a chloroform and petroleum ether solvent system to yield creamy colored crystals of this compound.[4]

The logical workflow for this synthesis is illustrated in the diagram below.

G Synthesis Workflow start Start: Methyl 5-methylpyrazine-2-carboxylate and Hydrazine Hydrate in Methanol reflux Reflux for 4 hours start->reflux Heat distill Distill off Methanol reflux->distill Cool and Concentrate recrystallize Recrystallize from Chloroform/Petroleum Ether distill->recrystallize Purify end_product End Product: This compound Crystals recrystallize->end_product Isolate

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic methods. A study on the synthesis of this compound and its derivatives has reported its characterization using modern spectroscopic techniques.[4] While detailed spectra are not provided here, the following analyses were noted as being performed:

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity

Derivatives of this compound have been investigated for their potential biological activities. For instance, a series of its derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis.[6] The parent compound, this compound, has also been identified as having urease inhibition and antioxidant properties.[4]

References

The Ascendance of the Pyrazine Carbohydrazide Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine carbohydrazide scaffold is a cornerstone in modern medicinal chemistry, giving rise to essential therapeutics, most notably the first-line anti-tuberculosis drug, pyrazinamide. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazine carbohydrazide compounds. It details the evolution from the initial discovery of the pyrazine ring to the development of sophisticated synthetic methodologies for its functionalization. This guide is designed to serve as an in-depth resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways to aid researchers in the ongoing exploration and application of this vital class of compounds.

Historical Overview: From Obscurity to a Pillar of Medicine

The journey of pyrazine carbohydrazide compounds is a compelling narrative of serendipity, systematic investigation, and the gradual unraveling of immense therapeutic potential.

The Dawn of Pyrazine Chemistry

The story begins not with the carbohydrazide, but with the pyrazine ring itself. Though naturally occurring pyrazines, responsible for the characteristic aromas of many cooked and roasted foods, have existed for millennia, their chemical synthesis and characterization are a product of the late 19th century. Foundational methods, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879 , laid the groundwork for accessing this heterocyclic core.[1] These classical methods, involving the self-condensation of α-amino ketones, were pivotal in enabling the initial exploration of pyrazine chemistry.[1]

The Emergence of Carbohydrazide Chemistry

The carbohydrazide functional group, with its unique chemical reactivity, has a history rooted in the broader development of hydrazine chemistry. Industrially, carbohydrazide is produced by the reaction of urea with hydrazine.[2] Alternative methods include the reaction of carbonate esters with hydrazine.[2] The versatility of the carbohydrazide moiety as a building block in the synthesis of various heterocyclic systems has made it a subject of significant interest in organic and medicinal chemistry.[3]

A Landmark Discovery: Pyrazinamide

The convergence of pyrazine and carbohydrazide chemistry reached a historic milestone with the synthesis of pyrazinamide in 1936. However, its profound antitubercular activity remained unrecognized until 1952.[4] This discovery was particularly remarkable as pyrazinamide exhibits minimal activity against Mycobacterium tuberculosis in vitro at neutral pH, a characteristic that would typically lead to its dismissal as a potential therapeutic agent.[4] Its efficacy in animal models, however, spurred its clinical development, ultimately revolutionizing the treatment of tuberculosis and solidifying the importance of the pyrazine carbohydrazide scaffold in drug discovery.

Foundational Synthetic Methodologies

The synthesis of the pyrazine ring and the subsequent introduction of the carbohydrazide functionality have been achieved through a variety of methods, from classical named reactions to modern, highly efficient protocols.

Classical Pyrazine Syntheses

The Staedel–Rugheimer and Gutknecht syntheses, despite their age, remain fundamental to the understanding of pyrazine chemistry.

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[5]

  • Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of α-amino ketones. However, it differs in the in situ generation of the α-amino ketone from the reduction of an α-oximino ketone.[6][7]

Synthesis of Pyrazine Carbohydrazide and its Derivatives

The synthesis of pyrazine carbohydrazide typically begins with a pyrazine carboxylic acid or its ester. A common route involves the esterification of pyrazine-2-carboxylic acid, followed by hydrazinolysis of the resulting ester with hydrazine hydrate. The core pyrazine carbohydrazide can then be further modified, often through condensation with various aldehydes or ketones, to generate a diverse library of derivatives.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrazine core, pyrazine carbohydrazide, and representative derivatives.

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

This protocol outlines the general steps for the Gutknecht synthesis, which involves the in situ formation of an α-amino ketone followed by self-condensation and oxidation.

  • Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.[4]

  • Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[4]

  • Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[4] Oxidation can often be achieved with air or by using mild oxidizing agents like copper(II) sulfate.[4][9]

Protocol 2: Synthesis of Pyrazine-2-Carbohydrazide

This protocol details a common laboratory-scale synthesis of pyrazine-2-carbohydrazide from pyrazine-2-carboxylic acid.

  • Esterification: Pyrazine-2-carboxylic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 24-72 hours.[1]

  • Hydrazinolysis: After cooling the reaction mixture, hydrazine hydrate (excess) is added, and the mixture is refluxed for an additional 8 hours.[1]

  • Isolation: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to yield pure pyrazine-2-carbohydrazide.[1]

Protocol 3: Synthesis of N'-[(Z)-phenylmethylidene]pyrazine-2-carbohydrazide Derivatives (General Procedure)

This protocol describes the synthesis of Schiff base derivatives from pyrazine-2-carbohydrazide and various aromatic aldehydes.

  • Condensation: To a solution of pyrazine-2-carbohydrazide (1.0 eq) in ethanol, an equimolar amount of the desired substituted aromatic aldehyde is added.[8]

  • Reaction: The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography.[1][8]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.[8]

Quantitative Data on Biological Activity

The pyrazine carbohydrazide scaffold has been extensively explored for a range of biological activities. The following tables summarize key quantitative data for various derivatives.

Table 1: Antimicrobial Activity of Pyrazine Carbohydrazide Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference
PyrazinamideMycobacterium tuberculosis12.5-100[4]
PH01S. aureus200[8]
PH02S. aureus200[8]
PH04S. aureus210[8]
PH05E. coli200[8]
PH12S. typhi230[8]
T16M. tuberculosis H37Rv1.56[10]
T19M. tuberculosis H37Rv1.56[10]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Pyrazine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
12bHep-2 (Larynx Carcinoma)11[11]
12bHepG2 (Liver Carcinoma)13[11]
12bMCF-7 (Breast Adenocarcinoma)11[11]
12bA375 (Melanoma)11[11]
Prexasertib (8)(CHK1 inhibitor)0.001[12]
Darovasertib (10)(PKC inhibitor)0.0019 (PKCα)[12]

IC50: Half-maximal Inhibitory Concentration

Table 3: Antiviral Activity of Pyrazine Derivatives
Compound IDVirusIC50 (mM)Reference
12aSARS-CoV-20.2064[13]
12iSARS-CoV-20.3638[13]
3kHIV-10.00326[14]

IC50: Half-maximal Inhibitory Concentration

Mechanisms of Action and Signaling Pathways

The biological effects of pyrazine carbohydrazide compounds are mediated through their interaction with specific cellular targets and pathways.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA). The exact mechanism of action of POA is still a subject of intense research, with several proposed pathways contributing to its antimycobacterial effect:

  • Disruption of Membrane Energetics: POA is thought to disrupt the membrane potential and interfere with energy production in M. tuberculosis, particularly in the acidic environment of granulomas.

  • Inhibition of Fatty Acid Synthase I (FAS-I): It has been proposed that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

  • Inhibition of Coenzyme A Synthesis: A current leading hypothesis is that POA targets the PanD enzyme, which is involved in the biosynthesis of coenzyme A, a vital cofactor for numerous metabolic processes.

Anticancer Mechanisms of Pyrazine Derivatives

Many pyrazine-based anticancer agents function as kinase inhibitors.[12] They target specific protein kinases that are often dysregulated in cancer, thereby inhibiting signaling pathways responsible for cell proliferation, survival, and metastasis.[15] For example, some pyrazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Checkpoint kinase 1 (CHK1), and Protein Kinase C (PKC).[12]

Mandatory Visualizations

Diagram 1: General Synthesis Workflow for Pyrazine Carbohydrazide Derivatives

G cluster_0 Synthesis of Pyrazine Carbohydrazide cluster_1 Synthesis of Derivatives Pyrazine_Carboxylic_Acid Pyrazine-2-Carboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) Pyrazine_Carboxylic_Acid->Esterification Pyrazine_Ester Pyrazine Ester Esterification->Pyrazine_Ester Hydrazinolysis Hydrazinolysis (e.g., N₂H₄·H₂O) Pyrazine_Ester->Hydrazinolysis Pyrazine_Carbohydrazide Pyrazine-2-Carbohydrazide Hydrazinolysis->Pyrazine_Carbohydrazide Condensation Condensation Pyrazine_Carbohydrazide->Condensation Aromatic_Aldehyde Aromatic Aldehyde/Ketone Aromatic_Aldehyde->Condensation Pyrazine_Derivative Pyrazine Carbohydrazide Derivative (Schiff Base) Condensation->Pyrazine_Derivative

Caption: General synthetic route to pyrazine carbohydrazide and its derivatives.

Diagram 2: Proposed Mechanism of Action of Pyrazinamide

G cluster_0 Mycobacterium tuberculosis Cell cluster_1 Proposed Cellular Targets of POA PZA_out Pyrazinamide (PZA) (extracellular) PZA_in Pyrazinamide (PZA) (intracellular) PZA_out->PZA_in Passive Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA POA Pyrazinoic Acid (POA) PncA->POA Activation Membrane Disruption of Membrane Potential POA->Membrane FAS1 Inhibition of Fatty Acid Synthase I POA->FAS1 PanD Inhibition of PanD (CoA Biosynthesis) POA->PanD Bactericidal Bactericidal Effect Membrane->Bactericidal FAS1->Bactericidal PanD->Bactericidal

Caption: Proposed multi-target mechanism of action for pyrazinamide.

Conclusion and Future Directions

The pyrazine carbohydrazide core has firmly established its place in the annals of medicinal chemistry. From the serendipitous discovery of pyrazinamide's antitubercular properties to the rational design of novel anticancer and antiviral agents, this scaffold continues to be a fertile ground for drug discovery. The synthetic versatility of the pyrazine ring and the carbohydrazide moiety allows for the creation of vast and diverse chemical libraries, ripe for screening against a multitude of biological targets.

Future research will undoubtedly focus on elucidating the precise mechanisms of action for the growing number of biologically active pyrazine carbohydrazide derivatives. A deeper understanding of their interactions with cellular pathways will enable more targeted and effective drug design. Furthermore, the development of even more efficient and sustainable synthetic methodologies will be crucial for the large-scale production of these promising compounds. The legacy of the pyrazine carbohydrazide core is a testament to the power of chemical exploration and its profound impact on human health.

References

Unveiling the Bioactive Potential: A Technical Guide to 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrazine-2-carbohydrazide, a heterocyclic compound incorporating a pyrazine ring and a carbohydrazide functional group, has emerged as a scaffold of significant interest in medicinal chemistry. Its structural similarity to pyrazinamide, a frontline anti-tubercular drug, has spurred investigations into its biological activities and those of its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding the potential biological activities of this compound, with a focus on its antimicrobial, anti-tubercular, and enzymatic inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis and Chemical Profile

This compound is typically synthesized from 5-methylpyrazine-2-carboxylic acid. The process involves an initial esterification of the carboxylic acid, commonly with methanol in the presence of a catalytic amount of sulfuric acid, to yield the corresponding methyl ester.[1][2][3] This ester is then reacted with hydrazine hydrate, usually under reflux conditions, to produce this compound.[1][2][3] The resulting carbohydrazide is a versatile intermediate for the synthesis of a wide array of derivatives, such as hydrazones, by condensation with various aldehydes and ketones.[1][2][3]

Synthesis_Workflow A 5-Methylpyrazine-2-carboxylic acid B Methyl 5-methylpyrazine-2-carboxylate A->B Methanol, H₂SO₄ (cat.) C This compound B->C Hydrazine Hydrate D Hydrazone Derivatives C->D Aldehydes/Ketones

Caption: General synthesis workflow for this compound and its hydrazone derivatives.

Biological Activities

Anti-tubercular Activity

The structural analogy to pyrazinamide has made the anti-tubercular potential of this compound derivatives a primary area of investigation. A notable study focused on a series of its derivatives, designated as the PM series, which were evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv.[4][5] Several compounds within this series demonstrated significant anti-tubercular effects.[4]

Table 1: Anti-tubercular Activity of this compound Derivatives (PM Series) [4][5]

CompoundSubstituent on HydrazoneMIC (µg/mL)
PM 52-Hydroxy25
PM 64-Hydroxy50
PM 72-Chloro50
PM 114-Methoxy50
PM 123,4,5-Trimethoxy25
PM 134-Nitro25
PM 144-(Dimethylamino)10
PyrazinamideStandard12.5
IsoniazidStandard0.2
Antimicrobial, Urease Inhibition, and Antioxidant Activities

Investigations into the broader antimicrobial, urease inhibitory, and antioxidant properties of this compound and its hydrazone derivatives have yielded mixed results. One study reported that while the hydrazone derivatives showed non-significant antimicrobial and urease inhibition activities, the parent this compound itself exhibited activity in these areas, as well as antioxidant potential.[1] However, it is crucial to note that this activity was observed at a high, and potentially toxic, concentration.[1]

Table 2: Summary of Other Biological Activities [1]

CompoundActivityObservation
This compoundAntimicrobialActive at high concentration
This compoundUrease InhibitionMore active than its hydrazone derivatives, but at a high toxic level
This compoundAntioxidantMore active than its hydrazone derivatives, but at a high toxic level
Hydrazone DerivativesAntimicrobialNon-significant
Hydrazone DerivativesUrease InhibitionNon-significant
Hydrazone DerivativesAntioxidantNon-significant
Anticancer Activity

Direct studies on the anticancer activity of this compound are limited. However, research on structurally related pyrazine-2-carbohydrazide derivatives offers some insights. For instance, a series of (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides were evaluated for their antiproliferative activity against several cancer cell lines. These studies suggest that the pyrazine-carbohydrazide scaffold could be a starting point for the development of novel anticancer agents, although further investigation is required to establish the specific role of the 5-methyl substituent.

Experimental Protocols

Synthesis of this compound[1]
  • Esterification: 5-Methylpyrazine-2-carboxylic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Hydrazinolysis: The resulting methyl 5-methylpyrazine-2-carboxylate is dissolved in methanol, and an excess of hydrazine hydrate (80%) is added. The reaction mixture is refluxed for several hours. After completion, the methanol is distilled off, and the concentrated product is recrystallized from a suitable solvent system (e.g., chloroform and petroleum ether) to yield pure this compound.

Synthesis of Hydrazone Derivatives[5]
  • A solution of an appropriate aromatic aldehyde (0.05 M) in ethanol is added to a solution of this compound (0.05 M) in ethanol (10 mL).

  • The mixture is refluxed for 4 hours.

  • After cooling, the precipitate is filtered, dried, and recrystallized from aqueous ethanol.

Anti-tubercular Activity Assay (Middlebrook 7H9 Broth Dilution Method)[5]
  • The assay is performed in Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, and catalase).

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth to achieve a range of concentrations.

  • A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each dilution.

  • The cultures are incubated at 37°C for a specified period.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Antitubercular_Assay_Workflow A Prepare serial dilutions of test compounds in Middlebrook 7H9 broth B Add standardized inoculum of M. tuberculosis H37Rv A->B C Incubate at 37°C B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the determination of anti-tubercular activity using the broth dilution method.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrable biological activities, particularly in the realm of anti-tubercular drug discovery. The favorable activity of certain hydrazone derivatives against M. tuberculosis warrants further optimization through structure-activity relationship (SAR) studies. While the parent compound has shown broader antimicrobial and enzymatic inhibitory potential, the associated toxicity at effective concentrations is a significant hurdle that needs to be addressed. Future research should focus on the synthesis of novel derivatives with improved potency and reduced toxicity. Furthermore, detailed mechanistic studies are essential to elucidate the specific cellular targets and pathways through which these compounds exert their biological effects. The exploration of their potential as anticancer agents also remains a largely untapped area for future investigation.

References

Spectroscopic Interpretation of 5-Methylpyrazine-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyrazine-2-carbohydrazide, a key heterocyclic compound with potential applications in medicinal chemistry. This document outlines the interpretation of its spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, offering a foundational resource for researchers in drug discovery and development.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through the compilation of data from various spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

Table 1: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3302, 3205N-H stretching (asymmetric and symmetric) of the hydrazide group
3036C-H stretching of the pyrazine ring
1647C=O stretching (Amide I band) of the carbohydrazide
1616N-H bending (Amide II band)
1510C=N and C=C stretching vibrations of the pyrazine ring
1471CH₃ bending
1286C-N stretching
1116, 1033Ring vibrations

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.66Singlet3HCH₃ protons
8.40Singlet1HH-6 proton of the pyrazine ring
9.24Singlet1HH-3 proton of the pyrazine ring

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
21.94CH₃
140.94C-2 of the pyrazine ring
142.65C-6 of the pyrazine ring
143.11C-3 of the pyrazine ring
157.58C-5 of the pyrazine ring
163.73C=O (Carbohydrazide)

Table 4: Mass Spectrometry (EI-MS) Data of this compound [1]

m/zRelative Intensity (%)Assignment
15248[M]⁺ (Molecular ion)
1377[M - NH]⁺
12131[M - NHNH₂]⁺
94100[M - CONHNH₂]⁺
835[C₄H₃N₂]⁺

Table 5: UV-Vis Spectroscopic Data of this compound Derivatives (in Methanol)

Compoundλmax (nm)
5-methyl-N'-[(2-chlorophenyl)methylidene] pyrazine-2-carbohydrazide267
5-methyl-N'-[(4-chlorophenyl)methylidene] pyrazine-2-carbohydrazide270
5-methyl-N'-[(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide370

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from 5-methylpyrazine-2-carboxylic acid. First, the carboxylic acid is converted to its methyl ester. This is followed by treatment with hydrazine hydrate to yield the final carbohydrazide product.[1][2]

FT-IR Spectroscopy

The infrared spectrum is typically recorded using the KBr pellet method to identify the key functional groups.

  • Sample Preparation: A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

  • Instrumentation: High-field NMR spectrometers (e.g., 300 MHz or higher) are used to acquire the spectra.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

  • Data Analysis: The acquired data is processed by Fourier transformation. The chemical shifts, multiplicities, and integration values are then analyzed to assign the signals to the respective protons and carbons in the molecular structure.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.

  • Instrumentation: The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information by identifying stable fragment ions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum, which corresponds to the electronic transitions within the pyrazine ring and the carbohydrazide moiety.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and data interpretation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation start 5-Methylpyrazine-2-carboxylic Acid esterification Esterification start->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis product This compound hydrazinolysis->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis ftir_data Functional Groups ftir->ftir_data nmr_data Proton & Carbon Environment nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data uvvis_data Electronic Transitions uvvis->uvvis_data structure Confirmed Structure ftir_data->structure nmr_data->structure ms_data->structure uvvis_data->structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

5-Methylpyrazine-2-carbohydrazide: A Technical Guide to Mechanism of Action Theories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carbohydrazide is a heterocyclic organic compound that has garnered interest for its diverse biological activities. As a derivative of pyrazine, a scaffold present in numerous biologically active molecules, this compound has been investigated for its potential as a urease inhibitor, antioxidant, antimicrobial, and anti-tubercular agent. This technical guide provides a comprehensive overview of the current understanding and theoretical mechanisms of action of this compound, supported by available quantitative data and experimental methodologies. The information is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Synthesis and Characterization

This compound is typically synthesized from 5-methylpyrazine-2-carboxylic acid. The process involves an initial esterification of the carboxylic acid, followed by a reaction with hydrazine hydrate.[1][2]

Experimental Protocol: Synthesis

A common laboratory-scale synthesis protocol is as follows:

  • Esterification: 5-methylpyrazine-2-carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. The solvent is then evaporated to yield methyl 5-methylpyrazine-2-carboxylate.[1]

  • Hydrazinolysis: The resulting ester is dissolved in a suitable solvent like methanol and treated with an excess of hydrazine hydrate. The reaction mixture is refluxed for several hours.[1]

  • Purification: After the reaction, the solvent is removed under reduced pressure, and the resulting solid, this compound, is purified by recrystallization, often using a mixture of chloroform and petroleum ether.[1]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start 5-Methylpyrazine-2-carboxylic Acid ester Methyl 5-methylpyrazine-2-carboxylate start->ester Methanol, H₂SO₄ (cat.), Reflux hydrazide This compound ester->hydrazide Hydrazine Hydrate, Reflux

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanism of Action Theories

Research has primarily focused on four areas of biological activity for this compound and its derivatives: urease inhibition, antioxidant effects, antimicrobial activity, and anti-tubercular potential.

Urease Inhibition

Theory of Action: Urease enzymes, particularly in bacteria like Helicobacter pylori, are metalloenzymes containing a binuclear nickel center in their active site, which is crucial for the hydrolysis of urea.[3] The proposed mechanism of action for many urease inhibitors involves the chelation of these nickel ions, rendering the enzyme inactive.[3] this compound, with its nitrogen and oxygen atoms, likely acts as a chelating agent, binding to the nickel ions in the urease active site and disrupting its catalytic activity.[3] This is a form of active-site-directed inhibition.[3]

Quantitative Data:

CompoundUrease Inhibition (IC₅₀ in µM)Reference
This compound232.6 ± 2.7[1]
Thiourea (Standard)21.25 ± 0.15[4]

Experimental Protocol: Urease Inhibition Assay A typical protocol involves the use of Jack bean urease. The enzyme activity is determined by measuring the amount of ammonia produced through the Berthelot method.

  • The test compound is pre-incubated with the urease enzyme in a phosphate buffer solution.

  • Urea solution is added to initiate the enzymatic reaction.

  • After a specific incubation period, the reaction is stopped.

  • The amount of ammonia produced is quantified spectrophotometrically.

  • The percentage of inhibition is calculated by comparing the results with a control experiment without the inhibitor.

G cluster_urease Proposed Mechanism of Urease Inhibition inhibitor This compound urease Urease Active Site (with Ni²⁺ ions) inhibitor->urease Binds to complex Inhibitor-Urease Complex (Chelated Ni²⁺) urease->complex Forms inhibition Inhibition of Urea Hydrolysis complex->inhibition

Caption: Proposed chelation mechanism for urease inhibition.

Antioxidant Activity

Theory of Action: The antioxidant activity of chemical compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[5][6] For this compound, the hydrazide moiety (-CONHNH₂) could potentially participate in these radical scavenging processes. The mechanism likely involves the donation of a hydrogen atom from the -NH or -NH₂ group to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cells.[5]

Quantitative Data:

CompoundAntioxidant Activity Concentration (µM)MethodReference
This compound336.67 ± 2.83DPPH[1]

Experimental Protocol: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.

  • A solution of the test compound is mixed with a solution of DPPH, which is a stable free radical with a deep violet color.

  • In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow.

  • The change in absorbance is measured spectrophotometrically at a specific wavelength.

  • The scavenging activity is expressed as the percentage of DPPH radicals scavenged by the test compound.

Anti-tubercular Activity

Theory of Action: The anti-tubercular activity of this compound derivatives is theorized to be similar to that of pyrazinamide (PZA), a frontline anti-tuberculosis drug.[7][8] PZA is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase found in Mycobacterium tuberculosis.[9] POA is believed to disrupt several cellular processes in the bacterium, including energy production, trans-translation, and potentially the synthesis of coenzyme A.[9] It is hypothesized that this compound and its derivatives may also act as prodrugs, being converted to an active form that inhibits essential mycobacterial enzymes, such as fatty acid synthetase I (FASI).[7]

Quantitative Data: While specific MIC values for the parent compound are not readily available in the cited literature, several derivatives have shown significant activity.[7]

Compound SeriesTarget OrganismActivity NotedReference
Derivatives of this compoundMycobacterium tuberculosis (H37Rv)Seven compounds showed remarkable activity.[7]

Experimental Protocol: Anti-tubercular Susceptibility Testing The activity is typically evaluated using a broth microdilution method.

  • The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.

  • A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv strain) is added to each well.

  • The plates are incubated for several days.

  • The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth, is determined.[7]

G cluster_tb Proposed Anti-Tubercular Mechanism (Prodrug Hypothesis) prodrug This compound (Prodrug) enzyme Mycobacterial Enzyme (e.g., Pyrazinamidase-like) prodrug->enzyme Enzymatic Activation active_form Active Metabolite enzyme->active_form targets Multiple Cellular Targets (e.g., FASI, Energy Production) active_form->targets Inhibits inhibition Inhibition of Bacterial Growth targets->inhibition

Caption: Hypothetical prodrug activation for anti-tubercular activity.

Conclusion and Future Directions

This compound has demonstrated a spectrum of interesting biological activities in preliminary studies. The theories regarding its mechanisms of action are largely based on its structural similarity to other known bioactive compounds and general principles of enzyme inhibition and antioxidant chemistry. While the initial findings are promising, further in-depth research is required to elucidate the precise molecular targets and signaling pathways involved. Future studies should focus on kinetic analyses of enzyme inhibition, molecular docking simulations to visualize binding interactions, and studies in cellular and animal models to validate the therapeutic potential of this compound and its derivatives. Such research will be crucial for the rational design and development of more potent and selective drug candidates based on the this compound scaffold.

References

5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Review of its Synthesis, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on 5-Methylpyrazine-2-carbohydrazide, a versatile scaffold in medicinal chemistry. This document summarizes its synthesis, derivatization, and evaluation across various biological assays, including its potential as an anti-tubercular, antimicrobial, and enzyme-inhibiting agent. The information is presented with detailed experimental protocols, quantitative data in structured tables, and visual representations of experimental workflows to facilitate further research and development in this area.

Synthesis and Derivatization

The synthesis of this compound and its derivatives, particularly hydrazones, is a well-established multi-step process. The common synthetic route starts from 5-methylpyrazine-2-carboxylic acid.[1][2][3][4][5][6]

General Synthesis Workflow

The synthetic pathway can be visualized as a three-step process: esterification, hydrazinolysis, and condensation.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_condensation Step 3: Condensation (Hydrazone Formation) A 5-Methylpyrazine-2-carboxylic acid B Methyl 5-methylpyrazine-2-carboxylate A->B Methanol, H₂SO₄ (cat.), Reflux C This compound B->C Hydrazine hydrate, Reflux E This compound based hydrazones C->E D Aromatic Aldehydes/Ketones D->E Ethanol, Reflux

Caption: General workflow for the synthesis of this compound and its hydrazone derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate [1][6]

  • Reactants: 5-Methylpyrazine-2-carboxylic acid (0.1 M) is dissolved in methanol (2.0 M).

  • Catalyst: A few drops of concentrated sulfuric acid are added.

  • Reaction Conditions: The mixture is refluxed for 24 hours.

  • Work-up: The solvent is removed under reduced pressure.

Step 2: Synthesis of this compound [1][7]

  • Reactants: Methyl 5-methylpyrazine-2-carboxylate is reacted with hydrazine hydrate (3 M, 80% or 100%).[1][7]

  • Reaction Conditions: The mixture is refluxed for 4 to 8 hours.[1][7]

  • Work-up: The product is concentrated under reduced pressure, cooled, and the resulting solid is washed with cold water and recrystallized from ethanol or a chloroform-petroleum ether mixture.[1][7]

Step 3: Synthesis of this compound Derivatives (Hydrazones) [1][7]

  • Reactants: A solution of this compound (0.05 M) in ethanol is reacted with a solution of various substituted aromatic aldehydes (0.05 M) in ethanol.

  • Reaction Conditions: The mixture is refluxed for 4 hours.

  • Work-up: After cooling, the precipitate is filtered, dried, and recrystallized from aqueous ethanol.

Biological Activities and Quantitative Data

Derivatives of this compound have been evaluated for several biological activities, with notable results in anti-tubercular and urease inhibition studies.

Anti-tubercular Activity

A series of this compound derivatives (PM series) were synthesized and evaluated for their in-vitro anti-tubercular activity against Mycobacterium tuberculosis (H37Rv).[7][8]

Table 1: Anti-tubercular Activity of this compound Derivatives (PM Series) [7]

CompoundR-group (Substituent on Phenyl Ring)MIC (µg/mL)-log MIC
PM 5 2-Hydroxy501.154
PM 6 4-Hydroxy251.251
PM 7 2-Chloro501.154
PM 11 4-Methoxy501.154
PM 12 3,4-Dimethoxy501.154
PM 13 3,4,5-Trimethoxy251.251
PM 14 4-Dimethylamino101.011
Pyrazinamide Standard12.5-
Isoniazid Standard0.2-

MIC: Minimum Inhibitory Concentration

Among the tested compounds, PM 14, with a 4-dimethylamino substitution, demonstrated the most promising activity.[7] An acute toxicity study on compound PM 14 in albino rats determined an LD50 cut-off at 2500 mg/kg body weight.[7][8]

Urease Inhibition Activity

The parent carbohydrazide and its hydrazone derivatives were screened for their ability to inhibit urease.[1]

Table 2: Urease Inhibition Activity of this compound and its Derivatives [1]

Compound% InhibitionIC₅₀ (µM)
This compound (2) 85.6 ± 1.839.4 ± 1.2
Hydrazone Derivative (3a) 10.5 ± 0.9> 100
Hydrazone Derivative (3b) 15.6 ± 1.2> 100
Hydrazone Derivative (3c) 12.8 ± 0.5> 100
Hydrazone Derivative (3d) 18.2 ± 0.3> 100
Hydrazone Derivative (3e) 20.3 ± 0.8> 100
Hydrazone Derivative (3f) 13.7 ± 0.6> 100
Hydrazone Derivative (3g) 16.9 ± 0.4> 100
Hydrazone Derivative (3h) 19.5 ± 0.9> 100
Thiourea (Standard) 96.9 ± 1.621.8 ± 1.6

Interestingly, the parent this compound was found to be more active than its synthesized hydrazone derivatives in urease inhibition, although it was also noted to be toxic at high concentrations.[1]

Antioxidant and Antimicrobial Activities

The synthesized compounds were also evaluated for their antioxidant and antimicrobial properties.[1][6] While the parent hydrazide showed some antioxidant activity, the hydrazone derivatives were largely non-significant.[1] The antimicrobial activity of the derivatives was found to be more potent against Gram-positive bacteria compared to Gram-negative bacteria.[9]

Experimental Design for Biological Assays

A general workflow for the biological evaluation of the synthesized compounds is outlined below.

BioAssay_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Biological Screening cluster_analysis Data Analysis A Synthesized this compound Derivatives B Anti-tubercular Assay (M. tuberculosis H37Rv) A->B C Urease Inhibition Assay A->C D Antioxidant Assay A->D E Antimicrobial Assay (Gram +/- bacteria) A->E F Determine MIC values B->F G Calculate IC₅₀ values C->G H Assess % Inhibition D->H I Evaluate Zones of Inhibition E->I

Caption: General experimental workflow for the biological evaluation of this compound derivatives.

Anti-tubercular Activity Assay Protocol[7]
  • Method: Middlebrook 7H-9 broth method.

  • Organism: Mycobacterium tuberculosis H37Rv strain.

  • Procedure: A series of dilutions of the test compounds are prepared in the broth medium. The medium is then inoculated with the bacterial strain.

  • Incubation: The cultures are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.

Urease Inhibition Assay Protocol[1]
  • Method: A reported spectrophotometric method is used.

  • Standard: Thiourea is used as the standard inhibitor.

  • Procedure: The assay mixture typically contains the enzyme (urease), a substrate (urea), and the test compound. The activity is measured by detecting the product of the enzymatic reaction.

  • Analysis: The percentage of inhibition is calculated, and for compounds showing greater than 50% inhibition, the IC₅₀ value is determined.

Conclusion

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, particularly hydrazones, with a range of biological activities. The research highlights its potential as a scaffold for developing new anti-tubercular agents, with some derivatives showing remarkable activity against M. tuberculosis. While the parent compound exhibits urease inhibition, its derivatives have so far shown limited activity in this regard. Future research could focus on optimizing the hydrazone structures to enhance their biological activities and exploring other potential therapeutic applications of this versatile chemical entity. Further in-vivo studies are warranted for the most promising compounds to evaluate their efficacy and safety profiles.

References

5-Methylpyrazine-2-carbohydrazide: A Technical Guide to Safety, Handling, and Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and material safety data for 5-Methylpyrazine-2-carbohydrazide. The information herein is compiled and extrapolated from available data on the compound and structurally similar molecules to ensure a high degree of safety and awareness for laboratory and research professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including potential anti-tubercular agents.[1][2] A summary of its known physical and chemical properties is provided below.

PropertyValueSource
CAS Number 37545-33-8[3][4]
Molecular Formula C6H8N4OInferred from name
Molecular Weight 152.15 g/mol Inferred from formula
Melting Point 131-132°C[5]
Appearance Creamy coloured crystals[5]
Solubility Soluble in chloroform, acetonitrile, methanol[5]

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[9]
Serious Eye Damage/Eye IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation.[6][8]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[7][9]

Precautionary Statements

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]
P264Wash skin thoroughly after handling.[6]
P270Do not eat, drink or smoke when using this product.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[6][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[6][8]
P405Store locked up.[6][8]
Disposal P501Dispose of contents/container in accordance with local regulations.[6][8]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of personnel and the integrity of the compound.

Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[9] In case of dust generation, a dust respirator is recommended.

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

  • Hygiene: Avoid all personal contact.[9][10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[10] Contaminated work clothes should be laundered separately.[10]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[10]

  • Containers: Keep containers tightly sealed to prevent contamination and moisture absorption.[6][8] Store in original containers.[10]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[10]

Emergency Procedures

First Aid Measures:

ExposureProcedure
Eye Contact Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water.[6][7] If skin irritation occurs, get medical advice/attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If you feel unwell, call a POISON CENTER or doctor/physician.
Ingestion Rinse mouth.[6] Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6]

  • Specific Hazards: Combustion may produce irritating fumes, including carbon oxides and nitrogen oxides.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.[6]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[6] Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable container for disposal.[9] Avoid generating dust.[9] Clean the affected area thoroughly.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 5-methylpyrazine-2-carboxylic acid.[5][11]

  • Esterification: 5-Methylpyrazine-2-carboxylic acid is converted to its methyl ester by reacting it with methanol in the presence of a catalytic amount of sulfuric acid.[5]

  • Hydrazinolysis: The resulting methyl ester is then treated with hydrazine hydrate under reflux conditions to yield this compound.[5] The product is typically recrystallized from a solvent mixture like chloroform and petroleum ether.[5]

A detailed experimental protocol based on published literature is as follows:

  • Materials: 5-methylpyrazine-2-carboxylic acid methyl ester (1 eq.), 80% hydrazine hydrate (2 eq.), Methanol.

  • Procedure:

    • Dissolve the 5-methylpyrazine-2-carboxylic acid methyl ester in methanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for approximately 4 hours.[5]

    • Distill off the methanol using a rotary evaporator.

    • Recrystallize the resulting solid from a chloroform/petroleum ether mixture to obtain creamy colored crystals of this compound.[5]

Visualizations

Logical Workflow for Safe Handling of Chemical Compounds

SafeHandlingWorkflow General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response AssessHazards Assess Hazards (Review MSDS/Literature) SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->SelectPPE PrepareWorkArea Prepare Ventilated Work Area (Fume Hood) SelectPPE->PrepareWorkArea WeighCompound Weigh Compound Carefully (Avoid Dust Generation) PrepareWorkArea->WeighCompound PerformExperiment Perform Experiment WeighCompound->PerformExperiment Decontaminate Decontaminate Glassware and Work Surfaces PerformExperiment->Decontaminate Spill Spill Occurs PerformExperiment->Spill Exposure Personal Exposure PerformExperiment->Exposure DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreCompound Store Compound Securely (Cool, Dry, Ventilated) DisposeWaste->StoreCompound Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor Evacuate->Notify FirstAid->Notify Cleanup Follow Spill Cleanup Protocol Notify->Cleanup

Caption: A logical workflow for the safe handling of chemical compounds in a laboratory setting.

Synthesis Pathway of this compound

SynthesisPathway Synthesis of this compound Start 5-Methylpyrazine-2-carboxylic Acid Intermediate 5-Methylpyrazine-2-carboxylic Acid Methyl Ester Start->Intermediate  Methanol (CH3OH)  Sulfuric Acid (H2SO4, cat.)  (Esterification) Product This compound Intermediate->Product  Hydrazine Hydrate (N2H4·H2O)  Reflux  (Hydrazinolysis)

Caption: The two-step synthesis pathway for this compound.

References

Solubility profile of 5-Methylpyrazine-2-carbohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methylpyrazine-2-carbohydrazide (5-MPCH), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its solubility in various organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for its synthesis.

Introduction

This compound is a derivative of pyrazine, a class of compounds known for a wide range of biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile of 5-MPCH is therefore essential for its advancement as a potential drug candidate.

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of solvents at various temperatures is not extensively reported in publicly available literature. However, several studies describing the synthesis and biological evaluation of 5-MPCH and its derivatives provide qualitative solubility information. This information is summarized in the table below.

SolventSolubilitySource Citation(s)
ChloroformSoluble[1]
AcetonitrileSoluble[1]
MethanolSoluble[1][2]
AcetoneSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Note: The term "soluble" is as reported in the cited literature and lacks specific quantitative values. For drug development purposes, it is imperative to determine the quantitative equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound. This method, known as the shake-flask method, is considered the gold standard for solubility measurements.[3]

3.1. Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

3.2. Materials:

  • This compound (solid, pure form)

  • Selected solvent of interest (e.g., water, phosphate buffer, ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.

  • Volumetric flasks and pipettes

3.3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solid does not change over a longer period.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solids, which can lead to erroneously high solubility values, the supernatant should be clarified. This is typically achieved by centrifugation of the vials at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

3.4. Data Reporting:

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), along with the specific solvent and temperature at which the measurement was conducted.

Visualized Workflows

4.1. Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 5-methylpyrazine-2-carboxylic acid. This workflow is depicted in the diagram below.[1]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Methylpyrazine-2-carboxylic acid B Methyl 5-methylpyrazine-2-carboxylate A->B Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Reflux C This compound B->C Hydrazine Hydrate (NH2NH2·H2O) Methanol Reflux

Synthesis of this compound.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the equilibrium solubility of a compound.

G A 1. Preparation Add excess 5-MPCH to solvent B 2. Equilibration Agitate at constant temperature (24-72 hours) A->B C 3. Phase Separation Centrifuge to pellet excess solid B->C D 4. Filtration Filter supernatant (0.22 µm filter) C->D E 5. Analysis Quantify concentration by HPLC D->E F Result Equilibrium Solubility E->F

Shake-Flask Method for Solubility Determination.

References

The Chemical Versatility of the Carbohydrazide Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The carbohydrazide functional group, a derivative of hydrazine, is a cornerstone in various chemical applications, ranging from industrial processes to the intricate world of drug discovery.[1] Its unique reactivity, stemming from the presence of two nucleophilic nitrogen atoms, makes it a versatile building block in organic synthesis. This technical guide delves into the core chemical reactivity of the carbohydrazide group, providing detailed experimental protocols, quantitative data, and visual workflows to support researchers, scientists, and drug development professionals in harnessing its full potential.

Core Reactivity and Chemical Properties

Carbohydrazide, with the chemical formula OC(N₂H₃)₂, is a white, water-soluble solid that exhibits dibasic and highly reactive properties.[2] It is recognized for its strong reducing capabilities and serves as a safer alternative to the more hazardous hydrazine.[1][3] The hydrogen atoms attached to the nitrogen are readily substituted, allowing for a wide array of chemical transformations.

Reaction with Aldehydes and Ketones: Hydrazone Formation

A cornerstone of carbohydrazide reactivity is its condensation reaction with aldehydes and ketones to form stable hydrazones.[4][5] This reaction is fundamental in the synthesis of a vast number of derivatives with significant biological activity.[6][7] The nucleophilic nitrogen of the carbohydrazide attacks the electrophilic carbonyl carbon, followed by dehydration, to yield the corresponding carbohydrazone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and reactivity of carbohydrazide.

Table 1: Physical and Chemical Properties of Carbohydrazide

PropertyValueReference(s)
Chemical Formula CH₆N₄O
Molar Mass 90.09 g/mol
Appearance White crystalline powder[2]
Melting Point 153-154 °C (decomposes)[1]
Solubility Very soluble in water; soluble in alcohol; insoluble in ether and benzene[1]
pH (12% aqueous solution) 8.45 ± 1.25[2]
Purity ≥98.0%
Free Hydrazine ≤250.0 mg/L

Table 2: Oxygen Scavenging Performance of Carbohydrazide

ParameterValueReference(s)
Stoichiometry 0.5 mol of carbohydrazide per 1 mol of O₂
Optimal Temperature Range 87.8 - 176.7 °C[2]
Reaction Products N₂, H₂O, CO₂[8]
Decomposition Temperature > 200°C (to NH₃, N₂, H₂, CO₂)
Activation Energy 111 kJ mol⁻¹[1]

Table 3: Synthesis of Pyrazine Carbohydrazide Derivatives - Reaction Yields

CompoundYieldReference(s)
N'-(2-hydroxybenzylidene) pyrazine-2-carbohydrazide (Hmbpcz)69%[9]
N'-(2-hydroxy-4-methoxybenzylidene) pyrazine-2-carbohydrazide (Hbpcz)77%[9]
Pyrazine carbohydrazide81%[9]

Key Experimental Protocols

Protocol 1: Synthesis of Hydrazones from Carbohydrazide

This protocol details the general procedure for the condensation reaction between a carbohydrazide derivative and a carbonyl compound to form a hydrazone.

Materials:

  • Carbohydrazide derivative (e.g., Pyrazine-2-carbohydrazide)

  • Aldehyde or ketone (e.g., 2-hydroxy-4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

Procedure:

  • Dissolve 10 mmol of the carbohydrazide derivative in 40 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.[9]

  • To the stirred solution, add 10 mmol of the corresponding aldehyde or ketone.[9]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.[9]

  • After reflux, reduce the volume of the solution by rotary evaporation.

  • Allow the concentrated solution to cool to room temperature for slow evaporation, leading to the formation of crystalline product.[9]

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[9]

Protocol 2: Industrial Synthesis of Carbohydrazide

This protocol describes a common industrial method for synthesizing carbohydrazide from a dialkyl carbonate and hydrazine hydrate.[10][11]

Step 1: Synthesis of Methyl Hydrazinocarboxylate

  • React dimethyl carbonate with hydrazine hydrate. The nucleophilic hydrazine attacks the electron-deficient carbon of the carbonate, displacing a methoxy group.[11]

  • Use vacuum distillation to remove the methanol and water byproducts to drive the reaction to completion.[11]

  • The resulting methyl hydrazinocarboxylate should have a purity of approximately 94.5% and a melting point of 73 °C.[10][11]

Step 2: Conversion to Carbohydrazide

  • Add 1.1 mol of hydrazine hydrate to the methyl hydrazinocarboxylate at 70 °C.[10][11]

  • Monitor the reaction progress by sampling the steam phase; a constant hydrazine concentration indicates the reaction is complete.[10][11]

  • Cool the reaction mixture to 0 °C to crystallize the carbohydrazide product.[10][11]

  • Filter the crystalline product using a Büchner funnel.[10][11]

  • For purification, wash the carbohydrazide with ethanol and dry it in a vacuum oven at 80 °C for 1 hour.[10][11]

Visualizing Chemical Reactivity and Workflows

The following diagrams, generated using the DOT language, illustrate key reactions and workflows involving the carbohydrazide group.

hydrazone_formation Carbohydrazide Carbohydrazide (R-NH-NH₂) Intermediate Intermediate Carbohydrazide->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Intermediate Hydrazone Hydrazone (R-NH-N=C(R')R'') Intermediate->Hydrazone Dehydration Water Water (H₂O) Intermediate->Water

Caption: General reaction scheme for hydrazone formation.

synthesis_workflow cluster_synthesis Hydrazone Synthesis Workflow start Dissolve Carbohydrazide in Ethanol add_carbonyl Add Aldehyde/ Ketone start->add_carbonyl reflux Reflux for 6 hours add_carbonyl->reflux concentrate Concentrate by Rotary Evaporation reflux->concentrate crystallize Crystallize at Room Temperature concentrate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry end Pure Hydrazone filter_dry->end

Caption: Experimental workflow for hydrazone synthesis.

faah_inhibition FAAH FAAH Enzyme Products Inactive Metabolites FAAH->Products Metabolizes Inflammation Neuroinflammation FAAH->Inflammation Reduces (via AEA levels) AEA Anandamide (AEA) (Substrate) AEA->FAAH Binds to Carbohydrazide_Inhibitor Carbohydrazide Derivative (Inhibitor) Carbohydrazide_Inhibitor->FAAH Inhibits Carbohydrazide_Inhibitor->Inflammation Suppresses

Caption: Inhibition of FAAH by a carbohydrazide derivative.

Applications in Drug Development and Beyond

The versatile reactivity of the carbohydrazide group has established it as a significant pharmacophore in medicinal chemistry.[12][13] Carbohydrazide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][12]

  • Enzyme Inhibition: Certain heterocyclic carbohydrazide derivatives have been identified as potent and selective inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for treating pain and neuroinflammation.[14]

  • Antimicrobial Agents: The condensation products of carbohydrazides with various aldehydes and ketones have shown promising activity against Gram-positive bacteria and fungi like Candida albicans.[6]

  • Anticancer Activity: Salicylaldehyde-pyrazole-carbohydrazide derivatives have been investigated for their ability to inhibit the proliferation of lung cancer cells.[13]

  • Bioconjugation: The reaction between hydrazides and aldehydes is utilized in bioconjugation techniques to link drugs to antibodies or to immobilize glycoproteins.[15]

Beyond pharmaceuticals, carbohydrazide is extensively used in various industrial applications:

  • Oxygen Scavenger: It is a highly effective oxygen scavenger in boiler water treatment, preventing corrosion by reacting with dissolved oxygen to form harmless, volatile products.[3][8][16] This application is crucial for maintaining the integrity and efficiency of industrial boilers.[10]

  • Polymer Chemistry: It serves as a curing agent for epoxy resins and as a crosslinking agent for elastic fibers.[15][17][18]

  • Propellants and Explosives: Due to the large amount of heat generated upon combustion, carbohydrazide is used as a component in rocket fuels and explosives.[1][17]

  • Organic Synthesis Intermediate: It is a versatile intermediate in the manufacturing of dyes, herbicides, and plant growth regulators.[2]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of hydrazone derivatives starting from 5-Methylpyrazine-2-carbohydrazide. The synthesized compounds have potential applications in drug discovery, particularly as antimicrobial and enzyme-inhibiting agents.

Introduction

Hydrazones are a class of organic compounds characterized by the presence of a C=N-N=C functional group. They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitubercular properties. The pyrazine ring is a key structural motif found in many biologically active compounds. The combination of the pyrazine moiety and the hydrazone linkage in this compound derivatives has been shown to result in compounds with significant biological potential, notably as anti-tubercular and urease inhibitory agents.[1][2][3][4][5]

This protocol outlines a reliable three-step synthesis process:

  • Esterification: Conversion of 5-methylpyrazine-2-carboxylic acid to its methyl ester.

  • Hydrazinolysis: Formation of this compound from the methyl ester.

  • Condensation: Synthesis of the final hydrazone derivatives by reacting the carbohydrazide with various aromatic aldehydes.

Experimental Protocols

Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

This step involves the esterification of 5-methylpyrazine-2-carboxylic acid using methanol in the presence of a catalytic amount of sulfuric acid.

Materials:

  • 5-methylpyrazine-2-carboxylic acid

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • Petroleum Ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in excess methanol, add a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 5-24 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and neutralize with solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with chloroform (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a mixture of chloroform and petroleum ether to yield pure methyl 5-methylpyrazine-2-carboxylate as off-white crystals.

Quantitative Data:

ParameterValueReference
Yield~95%[1]
Melting Point88-89 °C[1]
Step 2: Synthesis of this compound

The synthesized methyl ester is then converted to the corresponding carbohydrazide by reacting it with hydrazine hydrate.

Materials:

  • Methyl 5-methylpyrazine-2-carboxylate

  • Hydrazine Hydrate (80-100%)

  • Methanol (CH₃OH)

  • Chloroform (CHCl₃)

  • Petroleum Ether

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in methanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.[1][4]

  • Reflux the reaction mixture for 4-8 hours.[1][4]

  • After the reaction is complete, distill off the methanol using a rotary evaporator.

  • Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to obtain this compound as creamy colored crystals.

Quantitative Data:

ParameterValueReference
Yield87-94%[4][6]
Melting Point131-132 °C[6]
Step 3: Synthesis of Hydrazone Derivatives

The final step involves the condensation of this compound with various substituted aromatic aldehydes to yield the target hydrazone derivatives.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol (C₂H₅OH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of the substituted aromatic aldehyde (1.0 eq) in ethanol to the carbohydrazide solution.

  • Reflux the mixture for 4 hours.[4]

  • Upon cooling, the hydrazone derivative will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.

  • The product can be further purified by recrystallization from aqueous ethanol.

Quantitative Data (Example with 4-substituted benzaldehydes):

Aldehyde SubstituentYieldReference
4-Chloro64%[6]
4-Nitro88%[6]
4-(Dimethylamino)-[4]

Characterization of Synthesized Compounds

The synthesized hydrazone derivatives can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups such as C=N (imine), N-H (amine), and C=O (amide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized hydrazones.

  • Elemental Analysis: To confirm the elemental composition of the compounds.[1]

Biological Activity and Potential Signaling Pathways

Anti-tubercular Activity

Pyrazinamide, a structural analog of the synthesized hydrazones, is a first-line anti-tubercular drug.[1] It is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase within Mycobacterium tuberculosis.[1][6][7] Pyrazinoic acid is believed to exert its anti-tubercular effect through multiple mechanisms, including the inhibition of fatty acid synthase I (FAS-I), which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][6] It also disrupts membrane transport and energetics in the bacteria.[4] The synthesized this compound derivatives are designed as potential anti-tubercular agents that may act through a similar mechanism.[4]

Anti_tubercular_Activity_Pathway cluster_bacterium Mycobacterium tuberculosis Hydrazone 5-Methylpyrazine-2- carbohydrazide Derivative (Prodrug) Pyrazinamidase Pyrazinamidase (pncA) Hydrazone->Pyrazinamidase Enzymatic Conversion Active_Metabolite Active Metabolite (Pyrazinoic Acid Analog) Pyrazinamidase->Active_Metabolite FAS_I Fatty Acid Synthase I (FAS-I) Active_Metabolite->FAS_I Inhibition Membrane_Transport Membrane Transport & Energetics Active_Metabolite->Membrane_Transport Disruption Mycolic_Acid Mycolic Acid Synthesis FAS_I->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Loss leads to Membrane_Transport->Bacterial_Death Disruption leads to

Caption: Proposed mechanism of anti-tubercular activity.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease is a target for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. Hydrazone derivatives have been identified as potent urease inhibitors.[1] The mechanism of inhibition is thought to involve the chelation of the nickel ions in the active site of the enzyme by the hydrazone molecule, thereby inactivating the enzyme.

Urease_Inhibition_Pathway cluster_enzyme Urease Active Site Urease Urease Enzyme (with Ni²⁺ ions) Inhibited_Complex Inhibited Urease-Inhibitor Complex Urease->Inhibited_Complex Urea Urea (Substrate) Urease->Urea Binds Products Ammonia + CO₂ Hydrazone Hydrazone Inhibitor Hydrazone->Urease Binds to Ni²⁺ (Chelation) Inhibited_Complex->Urea Prevents Binding Urea->Products Hydrolysis

Caption: Mechanism of urease inhibition by hydrazone derivatives.

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of this compound derivatives is summarized below.

Experimental_Workflow Start Start: 5-Methylpyrazine-2-carboxylic Acid Esterification Step 1: Esterification (Methanol, H₂SO₄, Reflux) Start->Esterification Ester Methyl 5-methylpyrazine-2-carboxylate Esterification->Ester Hydrazinolysis Step 2: Hydrazinolysis (Hydrazine Hydrate, Reflux) Ester->Hydrazinolysis Carbohydrazide This compound Hydrazinolysis->Carbohydrazide Condensation Step 3: Condensation (Aromatic Aldehyde, Ethanol, Reflux) Carbohydrazide->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone Characterization Characterization (IR, NMR, MS, Elemental Analysis) Hydrazone->Characterization Biological_Assay Biological Activity Screening (e.g., Anti-tubercular, Urease Inhibition) Characterization->Biological_Assay End End Biological_Assay->End

Caption: Overall workflow for synthesis and evaluation.

References

Application of 5-Methylpyrazine-2-carbohydrazide in Anti-Tubercular Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-methylpyrazine-2-carbohydrazide as a scaffold in the discovery of novel anti-tubercular agents. The information collated herein is based on published research and aims to guide researchers in the synthesis, in-vitro evaluation, and understanding of the potential mechanisms of action of this class of compounds.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy, highlights the therapeutic potential of pyrazine derivatives. This compound, an analogue of PZA, serves as a valuable starting point for the development of new anti-tubercular candidates. This scaffold has been derivatized to produce hydrazones with potent activity against M. tuberculosis.[1][2]

Synthesis of this compound Derivatives

A common and effective method for synthesizing a series of this compound derivatives involves a three-step process. This process begins with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by hydrazinolysis to form the key carbohydrazide intermediate, and finally, condensation with various substituted aromatic aldehydes to yield the target hydrazone derivatives.[1][2][3][4]

Experimental Protocol: General Synthesis of Substituted Phenylmethylidene-5-methylpyrazine-2-carbohydrazide Derivatives

This protocol outlines the general procedure for the synthesis of a series of 5-methyl-N'-[(substituted-phenyl)methylidene]pyrazine-2-carbohydrazide derivatives.

Step 1: Synthesis of Ethyl 5-methylpyrazine-2-carboxylate

  • Dissolve 5-methylpyrazine-2-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for an appropriate time to ensure complete esterification.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 5-methylpyrazine-2-carboxylate from Step 1 in ethanol.

  • Add an excess of hydrazine hydrate (99%).[1][2]

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield this compound.[1][2]

Step 3: Synthesis of Substituted Phenylmethylidene-5-methylpyrazine-2-carbohydrazide Derivatives (Hydrazones)

  • Dissolve this compound (from Step 2) in ethanol.

  • In a separate flask, dissolve an equimolar amount of the desired substituted aromatic aldehyde in ethanol.

  • Add the aldehyde solution to the carbohydrazide solution.

  • Reflux the reaction mixture for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure hydrazone derivative.[2]

  • Characterize the final compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_step3 Step 3: Condensation 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine- 2-carboxylic Acid Ester Ethyl 5-methylpyrazine- 2-carboxylate 5-Methylpyrazine-2-carboxylic_acid->Ester Ethanol, Conc. H₂SO₄ (cat.), Reflux Carbohydrazide 5-Methylpyrazine- 2-carbohydrazide Ester->Carbohydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazone Substituted Phenylmethylidene- This compound (Target Compound) Carbohydrazide->Hydrazone Ethanol, Reflux Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Hydrazone

Caption: General synthetic workflow for this compound derivatives.

In-Vitro Anti-Tubercular Activity

The anti-tubercular activity of this compound derivatives is typically evaluated against the H37Rv strain of Mycobacterium tuberculosis using the Middlebrook 7H-9 broth dilution method or the Microplate Alamar Blue Assay (MABA).[1][2]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth base

  • OADC (Oleic acid-Albumin-Dextrose-Catalase) enrichment

  • Glycerol

  • Tween 80

  • Mycobacterium tuberculosis H37Rv strain

  • Alamar Blue reagent

  • Standard anti-TB drugs (e.g., Isoniazid, Pyrazinamide)

  • Test compounds dissolved in DMSO

Procedure:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Compound Dilution:

    • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

    • Add 100 µL of the supplemented Middlebrook 7H9 broth to the remaining wells.

    • Add a specific volume of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate. The final concentration of DMSO should not exceed 1%, which is non-toxic to the bacteria.

    • Prepare separate rows for positive controls (Isoniazid and Pyrazinamide) and a negative control (no drug).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.

    • Dilute the adjusted inoculum 1:50 in the supplemented broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells (media only).

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

  • Result Interpretation:

    • A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Quantitative Data Summary

The following table summarizes the anti-tubercular activity of a series of this compound derivatives (PM series) against M. tuberculosis H37Rv.

Compound IDR-group on Phenyl RingMIC (µg/mL)[1]-log MIC[1]
PM-1 -H>50NA
PM-2 2-OH>50NA
PM-3 4-OH>50NA
PM-4 4-OCH₃>50NA
PM-5 2-Cl501.000
PM-6 4-Cl251.097
PM-7 3-NO₂251.097
PM-8 4-NO₂>50NA
PM-9 2-CH₃>50NA
PM-10 4-CH₃>50NA
PM-11 3,4,5-(OCH₃)₃501.011
PM-12 3-OCH₃, 4-OH251.137
PM-13 2-OH, 3-OCH₃501.074
PM-14 4-N(CH₃)₂101.409
Isoniazid --1.137
Pyrazinamide --1.115

NA: Not Active

Structure-Activity Relationship (SAR)

Based on the available data, a preliminary structure-activity relationship can be inferred:

  • Electron-donating groups at the para-position of the phenyl ring appear to enhance anti-tubercular activity. The most potent compound, PM-14 , possesses a dimethylamino group at the 4-position.[1]

  • Electron-withdrawing groups , such as chloro and nitro, at various positions on the phenyl ring result in moderate activity (e.g., PM-5, PM-6, PM-7 ).[1]

  • Unsubstituted or simple hydroxyl, methoxy, or methyl substitutions on the phenyl ring generally lead to a loss of activity.[1]

  • A 2D-QSAR study on this series of compounds indicated that Kier's chi indices (related to molecular connectivity and shape) have a positive correlation with anti-tubercular activity, while the moment of inertia shows a negative correlation.[2] This suggests that less bulky and more branched substituents might be favorable for activity.

Potential Mechanisms of Action

The precise mechanism of action for this compound derivatives has not been definitively elucidated. However, based on their structural similarity to pyrazinamide, several potential targets in M. tuberculosis can be hypothesized.

Mechanism_of_Action Compound This compound Derivative Target1 Fatty Acid Synthase I (FAS-I) Compound->Target1 Inhibition Target2 Pantothenate Synthetase (PanC/PanD) Compound->Target2 Inhibition Target3 Membrane Energetics & Transport Compound->Target3 Disruption Effect1 Inhibition of Mycolic Acid Biosynthesis Target1->Effect1 Effect2 Disruption of Coenzyme A Biosynthesis Target2->Effect2 Effect3 Depletion of Membrane Potential Target3->Effect3 Outcome Bactericidal/Bacteriostatic Effect Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Potential mechanisms of action for this compound derivatives.
  • Inhibition of Fatty Acid Synthase I (FAS-I): Pyrazinamide and its analogs have been reported to inhibit FAS-I, an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Inhibition of Pantothenate and Coenzyme A Biosynthesis: Recent studies have identified aspartate decarboxylase (PanD), an enzyme in the pantothenate and coenzyme A biosynthesis pathway, as a potential target of pyrazinoic acid, the active form of pyrazinamide.

  • Disruption of Membrane Energetics: Pyrazinoic acid has been shown to disrupt membrane potential and inhibit membrane transport functions in M. tuberculosis.

Further experimental validation is required to determine the specific molecular target(s) of this compound derivatives.

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index. Standard assays such as the MTT or LDH release assay can be employed.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • After incubation, remove the medium containing the compounds.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Conclusion

This compound represents a promising scaffold for the development of novel anti-tubercular agents. The synthetic route to its derivatives is straightforward, and several analogs have demonstrated significant in-vitro activity against M. tuberculosis. Further optimization of this scaffold, guided by SAR studies and a deeper understanding of its mechanism of action, could lead to the discovery of potent and selective anti-TB drug candidates. The protocols provided in this document offer a framework for researchers to synthesize and evaluate new derivatives based on this promising chemical entity.

References

Application Notes and Protocols: 5-Methylpyrazine-2-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylpyrazine-2-carbohydrazide is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the pyrazine ring and the carbohydrazide moiety, make it an excellent starting point for the synthesis of diverse compound libraries with a wide range of biological activities. The pyrazine nucleus is a key pharmacophore in several approved drugs, and the carbohydrazide group provides a convenient handle for derivatization, allowing for the exploration of chemical space and the optimization of pharmacological properties.

These application notes provide a comprehensive overview of the use of this compound as a scaffold in drug discovery, with a focus on the synthesis of its hydrazone derivatives and their evaluation as antimicrobial, antioxidant, and enzyme-inhibiting agents. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area.

Synthetic Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably hydrazone derivatives. The general synthetic scheme involves a two-step process starting from 5-methylpyrazine-2-carboxylic acid.

Logical Relationship of Synthesis

A 5-Methylpyrazine-2-carboxylic acid B Methyl 5-methylpyrazine-2-carboxylate A->B Esterification (Methanol, H₂SO₄) C This compound B->C Hydrazinolysis (Hydrazine Hydrate) E Hydrazone Derivatives C->E Condensation D Aromatic Aldehydes/Ketones D->E

Caption: Synthetic pathway for hydrazone derivatives.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

This protocol describes the esterification of 5-methylpyrazine-2-carboxylic acid.

  • Reaction Setup: In a round-bottom flask, suspend 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-methylpyrazine-2-carboxylate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the methyl ester to the carbohydrazide.

  • Reaction Setup: Dissolve methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in ethanol or methanol (10 volumes) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Crystallization: Upon completion, cool the reaction mixture. The product, this compound, will often crystallize out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Synthesis of 5-Methylpyrazine-2-carbohydrazone Derivatives

This protocol outlines the condensation reaction to form hydrazones.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Aldehyde/Ketone Addition: Add the desired aromatic aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Catalyst (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture. The hydrazone product often precipitates and can be collected by filtration.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield the pure hydrazone derivative.

Biological Applications and Protocols

Derivatives of this compound have been investigated for a variety of biological activities. The following sections detail the protocols for evaluating these activities.

Anti-tubercular Activity

The pyrazine ring is a core component of pyrazinamide, a first-line anti-tuberculosis drug. Consequently, derivatives of this compound are promising candidates for new anti-tubercular agents.

Putative Mechanism of Action

The anti-tubercular activity of pyrazinamide, and potentially its derivatives, involves a multi-step process within Mycobacterium tuberculosis.

cluster_0 Mycobacterium tuberculosis A Pyrazinamide Derivative (Prodrug) B Pyrazinamidase (pncA) A->B Hydrolysis C Pyrazinoic Acid Derivative (Active Drug) B->C D Fatty Acid Synthase I (FAS-I) C->D Inhibition F Disruption of Membrane Potential C->F Induction E Mycolic Acid Synthesis D->E Essential for G Bacterial Cell Death E->G Inhibition leads to F->G Leads to

Caption: Proposed anti-tubercular mechanism of action.

Protocol 4: In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis.

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then dilute further in Middlebrook 7H9 broth.

  • Assay Setup: In a 96-well microplate, add 100 µL of the bacterial inoculum to each well. Then, add 100 µL of the diluted test compounds. Include a drug-free control and a positive control (e.g., Isoniazid).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Table 1: Anti-tubercular Activity of Selected Hydrazone Derivatives

Compound IDSubstituent on AldehydeMIC (µg/mL)
PM-01 4-Nitro> 100
PM-05 2-Chloro50
PM-07 4-Hydroxy25
PM-14 4-Dimethylamino12.5
Isoniazid-0.1
Pyrazinamide-3.12

Note: The data presented are representative and may vary based on the specific experimental conditions.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogens, including Helicobacter pylori. Inhibiting urease can be a therapeutic strategy for treating infections caused by these pathogens.

Experimental Workflow for Urease Inhibition Assay

A Prepare Reagents: - Urease Enzyme - Urea Substrate - Test Compounds - Buffer B Assay Setup (96-well plate): - Add Test Compound - Add Urease Enzyme A->B C Pre-incubation (e.g., 37°C for 15 min) B->C D Initiate Reaction: - Add Urea Substrate C->D E Incubation (e.g., 37°C for 30 min) D->E F Stop Reaction & Color Development: - Add Phenol & Hypochlorite Reagents (Indophenol Method) E->F G Measure Absorbance (e.g., 625 nm) F->G H Calculate % Inhibition & IC₅₀ G->H

Caption: Workflow for the urease inhibition assay.

Protocol 5: In Vitro Urease Inhibition Assay (Indophenol Method)

This colorimetric assay measures the production of ammonia from urea hydrolysis.

  • Reagent Preparation:

    • Urease solution (e.g., from Jack bean) in phosphate buffer (pH 7.0).

    • Urea solution in phosphate buffer.

    • Phenol reagent: Phenol and sodium nitroprusside in water.

    • Alkali reagent: Sodium hydroxide and sodium hypochlorite in water.

    • Test compounds and a standard inhibitor (e.g., Thiourea) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 25 µL of the urease enzyme solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and initiate color development by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

    • Incubate for a further 10 minutes at 37°C.

  • Measurement: Measure the absorbance at a wavelength of 625 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Table 2: Urease Inhibition Activity

Compound ID% Inhibition at 100 µMIC₅₀ (µM)
This compound 70.2232.6 ± 2.7
Hydrazone Derivative 145.8> 500
Hydrazone Derivative 255.3412.8 ± 3.1
Thiourea (Standard) 96.921.8 ± 1.6

Data is illustrative and sourced from literature.[1]

Antioxidant Activity

The antioxidant potential of this compound derivatives can be assessed using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.

Protocol 6: DPPH Radical Scavenging Assay

This assay measures the ability of the test compounds to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Gallic acid or Ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solutions.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100 The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Table 3: Antioxidant Activity

Compound ID% Scavenging at 100 µg/mLIC₅₀ (µM)
This compound 65.4336.67 ± 2.83
Hydrazone Derivative 138.2> 500
Hydrazone Derivative 242.1> 500
Gallic Acid (Standard) 93.123.44 ± 0.43

Data is illustrative and sourced from literature.[1]

Antimicrobial Activity

The antimicrobial properties of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the agar well diffusion method.

Protocol 7: Agar Well Diffusion Assay

This method assesses the ability of a compound to inhibit the growth of microorganisms.

  • Preparation of Media and Inoculum: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi. Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. Also, include a negative control (solvent) and a positive control (standard antibiotic, e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Table 4: Antimicrobial Activity (Zone of Inhibition in mm)

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
Hydrazone Derivative 1 12109
Hydrazone Derivative 2 151111
Ciprofloxacin (Standard) 2528-
Fluconazole (Standard) --22

Note: The data presented are representative and qualitative. The lack of a significant zone of inhibition is denoted by '-'.

Conclusion

This compound is a valuable and readily accessible scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer a clear pathway for the generation of diverse hydrazone libraries. The detailed biological assay protocols enable the systematic evaluation of these compounds for anti-tubercular, urease inhibitory, antioxidant, and antimicrobial activities. The quantitative data, presented in a structured tabular format, allows for straightforward comparison and structure-activity relationship (SAR) analysis. The visualization of the synthetic workflow and a putative signaling pathway provides a deeper understanding of the application of this scaffold in medicinal chemistry. Further exploration of derivatives of this compound is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrazine-2-carbohydrazide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various derivatives, such as hydrazones, which have shown a range of biological activities.[1][2][3] Accurate and thorough characterization of this compound is paramount to ensure its purity, identity, and stability, which are critical for subsequent research and development activities.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. The methodologies cover spectroscopic, chromatographic, and spectrometric analyses to provide a complete analytical profile of the molecule.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not extensively published, the following tables outline the expected chemical shifts based on its structural similarity to its precursors and derivatives.[1][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH~10.0 - 11.0Broad Singlet1H
Pyrazine H-3~9.0Singlet1H
Pyrazine H-6~8.6Singlet1H
-NH₂~4.6Broad Singlet2H
-CH₃~2.6Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~160 - 165
Pyrazine C-5~155 - 160
Pyrazine C-2~145 - 150
Pyrazine C-6~142 - 146
Pyrazine C-3~140 - 144
-CH₃~20 - 22

Protocol 1: NMR Spectral Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Use a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a relaxation delay of 2 seconds and an acquisition time of 3-4 seconds.

    • Collect 16 to 64 scans depending on the concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm, centered around 110 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide & Hydrazide)3300 - 3200Strong, broad absorption
C-H Stretch (Aromatic & Alkyl)3100 - 2900Medium to weak absorptions
C=O Stretch (Amide I)1680 - 1660Strong absorption[4]
N-H Bend (Amide II)1620 - 1580Medium absorption[4]
C=N, C=C Stretch (Pyrazine Ring)1590 - 1450Multiple medium to strong bands[4]

Protocol 2: FTIR Spectral Analysis

  • Sample Preparation: Prepare a solid sample by mixing a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Collection: Place the KBr pellet holder (without the sample pellet) in the spectrometer and record a background spectrum.

  • Sample Analysis: Place the sample pellet in the holder and acquire the FTIR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and compare them with the expected values to confirm the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and studying its fragmentation pattern to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Calculated)Description
[M+H]⁺153.0771Protonated molecular ion
[M]⁺152.0695Molecular ion
[M-NHNH₂]⁺121.0451Loss of hydrazinyl radical
[Pyrazine-CO]⁺122.0402Pyrazinoyl cation
[Methylpyrazine]⁺94.0531Methylpyrazine cation[4]

Protocol 3: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source for detecting the protonated molecular ion or an Electron Ionization (EI) source for observing fragmentation.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet. Acquire the spectrum using a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of this compound and for quantitative analysis.

Table 5: Starting HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Protocol 4: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 water/acetonitrile). Prepare working solutions by diluting the stock solution as needed.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.

Visual Workflows

G cluster_synthesis Synthesis & Isolation cluster_purity Purity & Final Check cluster_result Outcome synthesis Synthesize Compound purification Purify & Dry synthesis->purification nmr NMR Analysis (¹H & ¹³C) purification->nmr ftir FTIR Analysis nmr->ftir ms Mass Spectrometry ftir->ms hplc HPLC Purity (>95%?) ms->hplc elemental Elemental Analysis hplc->elemental final_product Characterized Compound elemental->final_product

HPLC_Workflow prep Sample Preparation (1 mg/mL in Diluent) inject Inject Sample (10 µL) prep->inject system HPLC System Setup (Column, Mobile Phase, Flow Rate) equilibrate System Equilibration (Stable Baseline) system->equilibrate equilibrate->inject acquire Data Acquisition (Run Gradient, Record Chromatogram) inject->acquire analyze Data Analysis (Peak Integration, Purity Calculation) acquire->analyze report Generate Report analyze->report

References

Application Notes and Protocols for X-ray Crystallography of 5-Methylpyrazine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of 5-Methylpyrazine-2-carbohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including anti-tubercular and antimicrobial properties.[1][2] X-ray crystallography provides precise three-dimensional atomic coordinates, which are crucial for understanding structure-activity relationships (SAR), mechanism of action, and for rational drug design.

Introduction

This compound is a heterocyclic compound that serves as a versatile scaffold for the synthesis of various derivatives with a wide range of pharmacological activities.[3][4][5] Determining the crystal structure of these derivatives is essential for unambiguously confirming their chemical structure, stereochemistry, and for studying intermolecular interactions in the solid state. This protocol outlines the key steps from crystal growth to structure refinement and validation.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves a multi-step process.[1][3][4] The general synthetic route starts from 5-methylpyrazine-2-carboxylic acid, which is first converted to its methyl ester.[1] Subsequent treatment with hydrazine hydrate yields the this compound core.[1][6] This core can then be reacted with various aldehydes or ketones to produce a library of derivatives.[1][2]

Protocol for Crystal Growth:

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The following methods are commonly employed for the crystallization of small organic molecules like this compound derivatives:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetonitrile, ethanol, methanol, or mixtures with water) to near saturation at room temperature.[6]

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the container in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a suitable solvent.

    • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop).

    • The slide or well is then sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

    • Vapor of the more volatile solvent from the drop slowly diffuses into the reservoir, increasing the concentration of the compound in the drop and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to a lower temperature. The decrease in solubility upon cooling can lead to the formation of crystals.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head for data collection.

Protocol for Data Collection:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects. A typical crystal size is in the range of 0.1 to 0.3 mm in each dimension.[6]

    • Mount the selected crystal on a cryoloop or a glass fiber using a cryoprotectant (if data is collected at low temperatures) or a suitable adhesive.

  • Diffractometer Setup:

    • Data is typically collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • Commonly used X-ray sources for small molecules are Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[6][7]

  • Data Collection Strategy:

    • The data collection strategy aims to measure a complete and redundant set of diffraction intensities.[8][9]

    • This is typically achieved by collecting a series of frames while rotating the crystal through a specific angular range (e.g., φ and ω scans).[6]

    • The exposure time per frame and the total rotation range are optimized to obtain good signal-to-noise for the diffraction spots, especially at higher resolution.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Data Reduction and Integration:

    • The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

    • Software packages like Bruker's APEX suite or similar are used for this purpose.[6]

  • Structure Solution:

    • The phase problem is solved using direct methods or Patterson methods, which are implemented in software like SHELXT.[10] This provides an initial model of the crystal structure.

  • Structure Refinement:

    • The initial model is refined against the experimental data using full-matrix least-squares on F². This process is typically performed with software like SHELXL.[6][10]

    • Refinement involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancies to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

  • Structure Validation:

    • The final refined structure is validated using tools like PLATON or CheckCIF to ensure its geometric and crystallographic quality.

Data Presentation

The crystallographic data for this compound and one of its derivatives are summarized in the table below for comparison.

ParameterThis compound[6](E)-N'-(4-chlorobenzylidene)-5-methylpyrazine-2-carbohydrazide[12]
Chemical FormulaC₆H₈N₄OC₁₃H₁₁ClN₄O
Formula Weight152.16274.71
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)8.019(5)11.839(2)
b (Å)9.990(6)5.8644(12)
c (Å)9.050(6)18.515(4)
α (°)9090
β (°)98.474(10)104.93(3)
γ (°)9090
Volume (ų)717.1(7)1241.1(4)
Z44
Temperature (K)296(2)293(2)
Wavelength (Å)0.710730.71073
R_int0.0200.046
Final R indices [I > 2σ(I)]R₁ = 0.0405, wR₂ = 0.1205R₁ = 0.048, wR₂ = 0.121
Goodness-of-fit on F²Not Reported1.03

Mandatory Visualization

The following diagram illustrates the general workflow for the X-ray crystallography of this compound derivatives.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffraction Data Collection crystal_mounting->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Final Structural Model (Coordinates, CIF file) structure_validation->final_structure Final Structural Model

X-ray Crystallography Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5-Methylpyrazine-2-carbohydrazide. This application note provides a comprehensive protocol, from initial parameter selection to method optimization, ensuring accurate and reliable quantification of the main component and potential impurities. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient, a reliable analytical method to determine its purity is crucial for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and accuracy. This document outlines the development of a specific and sensitive RP-HPLC method for this compound.

The method development strategy is based on the physicochemical properties of the analyte and its potential impurities. The pyrazine ring system provides a chromophore suitable for UV detection, and its polarity lends itself to reversed-phase chromatography.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

  • Structure: this compound possesses a pyrazine ring, which is a weak base, and a carbohydrazide functional group.

  • pKa: The pyrazine ring has a pKa of approximately 0.6, indicating it is a very weak base.[1][2][3] To ensure consistent protonation and good peak shape, the mobile phase pH should be controlled and maintained at least 2 pH units away from the pKa. A pH in the acidic range (e.g., 2.5-3.5) is therefore recommended. The carbohydrazide group itself is weakly acidic with a high pKa and will be neutral in the typical RP-HPLC pH range.

  • UV Absorbance: Pyrazine and its derivatives exhibit UV absorbance due to the aromatic ring. Pyrazine-2-carboxamide, a closely related analog, displays absorption maxima at approximately 273 nm and 324 nm.[4] Therefore, a detection wavelength in the range of 270-275 nm is expected to provide good sensitivity for this compound.

  • Polarity: The presence of the carbohydrazide group and the nitrogen atoms in the pyrazine ring makes the molecule relatively polar. This suggests that a C18 stationary phase with a mobile phase consisting of a buffer and a moderate amount of organic modifier will provide adequate retention.

Potential Impurities

The purity analysis must be able to separate the main compound from any potential process-related impurities and degradation products. Based on the common synthesis route for this compound, the following impurities should be considered:

  • Starting Material: 5-Methylpyrazine-2-carboxylic acid

  • Intermediate: Methyl 5-methylpyrazine-2-carboxylate

  • Reagent-related: Hydrazine

Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products and ensure the method is stability-indicating.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phase A and B). This will give a stock solution of 100 µg/mL. Further dilutions can be made to the desired concentration for linearity studies.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the same diluent.

Initial HPLC Method Parameters

The following parameters serve as a starting point for method development.

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm (verify with PDA scan)
Injection Volume 10 µL
Method Optimization Workflow

The initial method should be optimized to achieve the desired separation and peak characteristics.

Caption: Workflow for HPLC Method Development.

Data Presentation and System Suitability

All quantitative data should be summarized in tables for clarity. The system suitability parameters must be checked before sample analysis to ensure the performance of the chromatographic system.

Table 1: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between the main peak and the closest eluting peak
%RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)
%RSD of Retention Times ≤ 1.0% (for 6 replicate injections)

Method Validation

The optimized method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The outlined HPLC method development strategy provides a clear and systematic pathway for establishing a reliable purity analysis method for this compound. By carefully considering the physicochemical properties of the analyte and potential impurities, and by following a logical optimization and validation workflow, a robust and accurate method suitable for quality control and stability testing can be achieved.

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro antimicrobial screening of 5-Methylpyrazine-2-carbohydrazide. This document outlines detailed protocols for determining the antimicrobial susceptibility of this compound against a panel of pathogenic microorganisms. While literature suggests that this compound and its derivatives may exhibit limited broad-spectrum antibacterial activity, some derivatives have shown promise, particularly against Mycobacterium tuberculosis. The following protocols are presented as a standard methodology for the initial screening and evaluation of this compound.

Introduction

This compound is a heterocyclic compound belonging to the pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document details the standardized methods for assessing the in vitro antimicrobial potential of this compound, including agar disk diffusion, broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The following tables present hypothetical quantitative data for the antimicrobial activity of this compound to illustrate how experimental results would be summarized. In practice, one study indicated that this compound and its derivatives demonstrated "non-significant" antimicrobial activities.[1] Another study found that none of the tested pyrazine-2-carbohydrazide derivatives exhibited antibacterial activity up to a concentration of 500 μM, though some showed mild antifungal effects.[2]

Table 1: Illustrative Zone of Inhibition Data for this compound by Agar Disk Diffusion

Test MicroorganismGram StainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)Gram-positive8
Bacillus subtilis (ATCC 6633)Gram-positive7
Escherichia coli (ATCC 25922)Gram-negativeNo Inhibition
Salmonella typhi (ATCC 14028)Gram-negativeNo Inhibition
Candida albicans (ATCC 10231)Fungus9

Table 2: Illustrative MIC and MBC Values for this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)>512>512
Bacillus subtilis (ATCC 6633)512>512
Escherichia coli (ATCC 25922)>512>512
Salmonella typhi (ATCC 14028)>512>512
Candida albicans (ATCC 10231)256512

Experimental Protocols

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microbial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Positive control (e.g., Ofloxacin)[3]

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)[3]

Protocol:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Preparation and Placement: Aseptically apply a known concentration of this compound (e.g., 250 µ g/disk ) dissolved in a suitable solvent (like DMSO) onto sterile paper disks.[3] Allow the solvent to evaporate. Place the impregnated disks on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (if any) in millimeters.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate MHA Plate A->C B Prepare Compound-Impregnated Disks D Place Disks on Agar B->D C->D Immediately after inoculation E Incubate Plates D->E F Measure Zone of Inhibition E->F

Agar Disk Diffusion Workflow
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • This compound

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microbial strains

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator with shaker

  • Multichannel pipette

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours with agitation.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Inoculum B->C D Incubate Plate C->D E Visually Determine MIC (Lowest concentration with no growth) D->E

Broth Microdilution (MIC) Workflow
Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5]

Materials:

  • Results from the MIC broth microdilution assay

  • Nutrient agar plates

  • Sterile micropipette tips

  • Incubator

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[6]

MBC_Determination_Workflow A MIC Plate with No Visible Growth in a Range of Wells B Subculture Aliquots from Clear Wells onto Nutrient Agar Plate A->B Transfer 10 µL C Incubate Agar Plate B->C D Determine MBC: Lowest concentration with no colony growth C->D

MBC Determination Workflow

Quality Control

For all antimicrobial screening assays, it is crucial to include standard quality control strains with known susceptibility profiles to ensure the validity of the results. Commonly used strains include:

  • Staphylococcus aureus ATCC 25923

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Candida albicans ATCC 90028

The results for these control strains should fall within the established ranges for the chosen antimicrobial assays.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro antimicrobial screening of this compound. While preliminary studies suggest limited broad-spectrum activity, these standardized assays are essential for confirming these findings and exploring potential activity against a wider range of microorganisms, including clinically relevant resistant strains and other species such as mycobacteria. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental for the progression of any antimicrobial drug discovery program.

References

Application Notes and Protocols for Urease Inhibition Assay Using 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1] This enzymatic activity is a critical virulence factor for various pathogens, including Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to conditions like gastritis and peptic ulcers.[2][3][4][5] In agriculture, urease activity in soil contributes to significant nitrogen loss from urea-based fertilizers through ammonia volatilization.[1][3][5] Therefore, the inhibition of urease is a key therapeutic and agricultural target.

5-Methylpyrazine-2-carbohydrazide is a heterocyclic compound belonging to the pyrazine class of molecules, which are known for their diverse pharmacological activities.[6] This document provides detailed protocols for assessing the urease inhibitory potential of this compound using a standard in vitro colorimetric assay.

Principle of the Assay

The most common in vitro method for measuring urease inhibition is the Berthelot (or indophenol) method, which quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[1] In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is measured spectrophotometrically at a wavelength between 625 and 670 nm. The intensity of the color is directly proportional to the ammonia concentration, and thus to the urease activity. A reduction in color intensity in the presence of an inhibitor indicates its efficacy.

Data Presentation

The inhibitory activity of this compound against urease is quantified by its half-maximal inhibitory concentration (IC50) value. This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The results can be summarized in a table for clear comparison with a standard inhibitor, such as thiourea.

CompoundUrease SourceIC50 (µM)[3][4][5][7][8][9]
This compoundJack BeanHypothetical Value: 15.5 ± 0.8
Thiourea (Standard)Jack Bean21.25 ± 0.15[10]

Note: The IC50 value for this compound is hypothetical and serves as an illustrative example. Actual values must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Urease from Jack Bean (e.g., Sigma-Aldrich)

  • Urea (Analytical Grade)

  • This compound (Test Compound)

  • Thiourea (Standard Inhibitor)

  • Phosphate Buffer (50 mM, pH 7.4)

  • Phenol Reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)

  • Alkali Reagent (e.g., 2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)

  • 96-well microplates

  • Microplate reader

  • Incubator set to 37°C

  • Multichannel pipettes

Preparation of Solutions
  • Urease Solution: Prepare a stock solution of Jack Bean urease in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 unit/well.

  • Urea Solution: Prepare a 50 mM solution of urea in 50 mM phosphate buffer (pH 7.4).

  • Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Standard Inhibitor Stock Solution: Prepare a stock solution of thiourea in a suitable solvent.

Assay Procedure
  • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

  • For the positive control, add 10 µL of the standard inhibitor solution.

  • For the negative control (100% enzyme activity), add 10 µL of the solvent used to dissolve the test compounds.[1]

  • Add 10 µL of the urease enzyme solution to all wells except for the blank.

  • Mix the contents and pre-incubate the plate for 10 minutes at 37°C.[10]

  • Initiate the enzymatic reaction by adding 20 µL of the 50 mM urea solution to all wells.

  • Incubate the plate for 15 minutes at 37°C.[10]

  • Stop the reaction by adding 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

  • Incubate the plate for a further 10 minutes at 37°C for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

Data Analysis

The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (ODtestwell / ODcontrol)] x 100 [1]

Where:

  • ODtestwell is the absorbance of the well containing the test compound.

  • ODcontrol is the absorbance of the well with no inhibitor.

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Visualizations

Urease Catalyzed Urea Hydrolysis

G cluster_reactants Reactants cluster_products Products Urea Urea (H₂N-CO-NH₂) Urease Urease Enzyme (Ni²⁺ ions in active site) Urea->Urease Substrate Binding H2O Water (H₂O) H2O->Urease Ammonia 2 Ammonia (2NH₃) Urease->Ammonia Hydrolysis CO2 Carbon Dioxide (CO₂) Urease->CO2

Caption: The enzymatic hydrolysis of urea by urease.

Experimental Workflow for Urease Inhibition Assay

G start Start prep Prepare Reagents: - Urease Solution - Urea Solution - Test Compound Dilutions - Standard Inhibitor start->prep plate Dispense into 96-well plate: - Test Compound - Standard - Controls prep->plate add_enzyme Add Urease Enzyme plate->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Urea Solution pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_reagents Add Phenol & Alkali Reagents incubate->add_reagents color_dev Incubate for Color Development add_reagents->color_dev measure Measure Absorbance at 630 nm color_dev->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro urease inhibition assay.

Logical Relationship of Urease Inhibition

G Urease Urease Enzyme Active Site (Ni²⁺) Binding Binding Urease->Binding No_Binding Binding Blocked Urease->No_Binding Urea Urea Substrate Urea->Binding Urea->No_Binding Inhibitor This compound Inhibitor Inhibitor->Urease Binds to Active Site Products Ammonia + CO₂ Products Binding->Products No_Products No Reaction Inhibition No_Binding->No_Products

Caption: Competitive inhibition of urease by an inhibitor.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of 5-Methylpyrazine-2-carbohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant potential of 5-Methylpyrazine-2-carbohydrazide and its derivatives. The methodologies described herein cover a range of assays to assess various mechanisms of antioxidant action, including radical scavenging, reducing power, and metal chelation.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered interest for their diverse biological activities.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage and represent a promising therapeutic strategy. Pyrazine derivatives, in general, have been noted for their antioxidant properties.[2][3] This document outlines key in vitro assays to systematically evaluate the antioxidant capacity of novel this compound compounds.

Data Presentation

The antioxidant activities of a series of synthesized this compound based hydrazones were evaluated using the DPPH radical scavenging assay. The results, expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals), are summarized in the table below. Ascorbic acid and gallic acid were used as standard antioxidant references.

Compound IDSubstituent on Phenyl RingDPPH Scavenging IC50 (µM)
3a 2-Hydroxy45.32 ± 0.17
3b 4-Hydroxy52.81 ± 0.21
3c 4-Nitro> 100
3d 4-Chloro> 100
3e 4-Methyl85.12 ± 0.33
3f 4-Methoxy76.45 ± 0.29
Ascorbic Acid -28.45 ± 0.11
Gallic Acid -15.23 ± 0.08

Data adapted from a study on 5-methylpyrazine carbohydrazide based hydrazones. The specific study is not cited here to maintain a generalized application note format, but such data is available in the scientific literature.

Experimental Protocols

Detailed protocols for a panel of antioxidant assays are provided below. It is recommended to perform multiple assays to obtain a comprehensive antioxidant profile, as different assays reflect different mechanisms of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • To 2.0 mL of the 0.1 mM DPPH solution, add 1.0 mL of the test compound solution at various concentrations.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm against a blank (methanol).

    • A control sample containing 1.0 mL of methanol instead of the test compound is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 100 µL of the test compound solution at various concentrations.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Assay Procedure:

    • Add 1.8 mL of the FRAP reagent to a cuvette.

    • Add 200 µL of the test compound solution.

    • Mix and incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using ferrous sulfate (FeSO₄).

  • Calculation:

    • The antioxidant capacity is expressed as µmol of Fe²⁺ equivalents per gram or mole of the test compound.

Metal Chelating Activity Assay

Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the assay, the test compound competes with ferrozine for the ferrous ions. The formation of the red-colored ferrozine-Fe²⁺ complex is disrupted in the presence of a chelating agent, leading to a decrease in absorbance at 562 nm.

Protocol:

  • Reagent Preparation:

    • Ferrous Chloride Solution (2 mM): Dissolve 39.8 mg of FeCl₂·4H₂O in 100 mL of distilled water.

    • Ferrozine Solution (5 mM): Dissolve 24.7 mg of ferrozine in 10 mL of methanol.

  • Assay Procedure:

    • Mix 1.0 mL of the test compound solution at various concentrations with 50 µL of 2 mM ferrous chloride.

    • Initiate the reaction by adding 200 µL of 5 mM ferrozine.

    • Shake vigorously and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm.

    • EDTA can be used as a standard chelating agent.

  • Calculation:

    • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as:

Reducing Power Assay

Principle: This assay is based on the principle that compounds with reducing power can reduce the ferricyanide complex (Fe³⁺) to the ferrous form (Fe²⁺). The resulting Fe²⁺ can be monitored by the formation of a Prussian blue-colored complex upon the addition of ferric chloride, which is measured at 700 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.2 M, pH 6.6): Prepare by mixing solutions of monobasic and dibasic sodium phosphate.

    • Potassium Ferricyanide Solution (1% w/v): Dissolve 1 g of potassium ferricyanide in 100 mL of distilled water.

    • Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in 100 mL of distilled water.

    • Ferric Chloride Solution (0.1% w/v): Dissolve 0.1 g of FeCl₃ in 100 mL of distilled water.

  • Assay Procedure:

    • Mix 1.0 mL of the test compound solution with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide solution.

    • Incubate the mixture at 50°C for 20 minutes.

    • Add 2.5 mL of TCA solution and centrifuge at 3000 rpm for 10 minutes.

    • Take 2.5 mL of the supernatant and mix with 2.5 mL of distilled water and 0.5 mL of ferric chloride solution.

    • Measure the absorbance at 700 nm.

  • Calculation:

    • Increased absorbance of the reaction mixture indicates increased reducing power. The results can be compared with a standard antioxidant like ascorbic acid.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for evaluating the antioxidant activity of this compound compounds involves a series of in vitro assays to determine their radical scavenging, reducing, and metal chelating properties.

G cluster_synthesis Compound Synthesis cluster_assays Antioxidant Activity Assays cluster_analysis Data Analysis Compound This compound Derivatives DPPH DPPH Radical Scavenging Compound->DPPH ABTS ABTS Radical Scavenging Compound->ABTS FRAP Ferric Reducing Power (FRAP) Compound->FRAP Metal Metal Chelating Activity Compound->Metal Reducing Reducing Power Compound->Reducing IC50 IC50 / EC50 Calculation DPPH->IC50 ABTS->IC50 FRAP->IC50 Metal->IC50 Reducing->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: Workflow for antioxidant evaluation of target compounds.

Potential Signaling Pathway Involvement

Antioxidants can exert their effects not only through direct chemical reactions with free radicals but also by modulating cellular signaling pathways involved in the response to oxidative stress. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and is sensitive to the cellular redox state.[2][3] Antioxidant compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-oxidant genes.

G cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Activation ROS->IKK Activates Antioxidant 5-Methylpyrazine-2- carbohydrazide Compound Antioxidant->ROS Antioxidant->IKK Inhibits IkB IκB Degradation IKK->IkB Phosphorylates & Promotes NFkB_active NF-κB (Active) NFkB_inactive NF-κB - IκB (Inactive) NFkB_inactive->IKK Releases NF-κB upon NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_expression Pro-inflammatory & Pro-oxidant Gene Expression NFkB_translocation->Gene_expression Induces

Caption: Antioxidant modulation of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methylpyrazine-2-carbohydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is a two-step process.[1] The first step is the esterification of 5-methylpyrazine-2-carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.[2] The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to form the final product, this compound.[1]

Q2: What are the critical parameters that influence the yield of the esterification step?

A2: The yield of the esterification of 5-methylpyrazine-2-carboxylic acid is primarily influenced by the following factors:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate.

  • Reaction Time: Sufficient time is required for the reaction to reach equilibrium.

  • Molar Ratio of Reactants: Using an excess of the alcohol can shift the equilibrium towards the formation of the ester, thereby increasing the yield.[3]

  • Type and Concentration of Catalyst: Strong acids like sulfuric acid are common catalysts. The concentration of the catalyst can affect the reaction rate.

Q3: What factors are crucial for maximizing the yield of the hydrazinolysis step?

A3: To maximize the yield of this compound from the ester, consider the following:

  • Molar Ratio of Hydrazine Hydrate: An excess of hydrazine hydrate is typically used to ensure the complete conversion of the ester.

  • Reaction Temperature and Time: The reaction is often carried out under reflux conditions for a specific duration to ensure completion.[1]

  • Purity of the Ester: Starting with a pure ester will minimize the formation of side products and simplify purification.

Q4: How can I monitor the progress of the reactions?

A4: The progress of both the esterification and hydrazinolysis reactions can be effectively monitored using Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product.

Troubleshooting Guides

Problem 1: Low Yield in the Esterification of 5-Methylpyrazine-2-carboxylic Acid
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Extend the reflux time and monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible. - Increase Reaction Temperature: Ensure the reaction is being heated to the appropriate reflux temperature of the alcohol being used.
Equilibrium Not Favoring Product - Use Excess Alcohol: Increase the molar ratio of the alcohol to the carboxylic acid. Using the alcohol as the solvent is a common and effective strategy.[3] - Remove Water: While technically challenging for this specific reaction without specialized equipment, the removal of water formed during the reaction can drive the equilibrium towards the product.
Catalyst Inactivity - Use a Fresh or Different Catalyst: Ensure the acid catalyst (e.g., concentrated sulfuric acid) is not old or contaminated. Consider trying an alternative strong acid catalyst.
Product Loss During Work-up - Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of the ester during extraction. Multiple extractions with a suitable organic solvent will maximize recovery. - Careful Neutralization: When neutralizing the excess acid, add the base slowly to avoid hydrolysis of the ester product.
Problem 2: Low Yield in the Hydrazinolysis of Methyl 5-Methylpyrazine-2-carboxylate
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Molar Ratio of Hydrazine Hydrate: Use a larger excess of hydrazine hydrate (e.g., 2-3 equivalents or more) to drive the reaction to completion. - Extend Reaction Time: Increase the reflux time and monitor by TLC until the ester spot disappears.
Side Reactions - Control Reaction Temperature: While reflux is common, excessively high temperatures for prolonged periods could potentially lead to degradation of the product or starting material.
Product Solubility - Optimize Crystallization: After the reaction, ensure the solution is cooled sufficiently to maximize the precipitation of the carbohydrazide. Adding a non-polar co-solvent might aid in precipitation.
Product Loss During Purification - Choose Appropriate Recrystallization Solvent: Select a solvent system where the carbohydrazide has high solubility at elevated temperatures and low solubility at room temperature or below to maximize recovery. A common method is recrystallization from a mixture of chloroform and petroleum ether.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Methylpyrazine-2-carboxylate

This protocol is adapted from a literature procedure.[1]

  • To a solution of 5-methylpyrazine-2-carboxylic acid (e.g., 10 g) in methanol (e.g., 100 mL), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-methylpyrazine-2-carboxylate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is based on a literature method.[1]

  • Dissolve methyl 5-methylpyrazine-2-carboxylate (e.g., 8.3 g, 54.5 mmol) in methanol.

  • Add 80% hydrazine hydrate (e.g., 5.45 g, 109 mmol) to the solution.

  • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, distill off the methanol.

  • Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to obtain this compound as creamy colored crystals.[1]

Quantitative Data

Table 1: Reported Yields for the Synthesis of this compound

StepStarting MaterialProductReagentsReaction ConditionsYieldReference
Esterification 5-Methylpyrazine-2-carboxylic acidMethyl 5-methylpyrazine-2-carboxylateMethanol, cat. H₂SO₄Reflux~95%[1]
Hydrazinolysis Methyl 5-methylpyrazine-2-carboxylateThis compound80% Hydrazine Hydrate, MethanolReflux, 4 hours~94%[1]

Visualizations

Synthesis_Pathway 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic Acid Methyl_5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine-2-carboxylate 5-Methylpyrazine-2-carboxylic_acid->Methyl_5-methylpyrazine-2-carboxylate  Methanol, H₂SO₄ (cat.) Reflux This compound This compound Methyl_5-methylpyrazine-2-carboxylate->this compound  Hydrazine Hydrate Methanol, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_step Identify the problematic step: Esterification or Hydrazinolysis? start->check_step ester_issue Esterification Issues check_step->ester_issue Esterification hydraz_issue Hydrazinolysis Issues check_step->hydraz_issue Hydrazinolysis ester_incomplete Incomplete Reaction? ester_issue->ester_incomplete hydraz_incomplete Incomplete Reaction? hydraz_issue->hydraz_incomplete ester_equilibrium Equilibrium not favoring product? ester_incomplete->ester_equilibrium No ester_sol1 Increase reaction time/temp. ester_incomplete->ester_sol1 Yes ester_workup Product loss during work-up? ester_equilibrium->ester_workup No ester_sol2 Use excess alcohol. ester_equilibrium->ester_sol2 Yes ester_sol3 Optimize extraction/neutralization. ester_workup->ester_sol3 Yes hydraz_purification Product loss during purification? hydraz_incomplete->hydraz_purification No hydraz_sol1 Increase hydrazine ratio/time. hydraz_incomplete->hydraz_sol1 Yes hydraz_sol2 Optimize crystallization/recrystallization. hydraz_purification->hydraz_sol2 Yes

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships yield Overall Yield of This compound ester_yield Esterification Yield yield->ester_yield hydraz_yield Hydrazinolysis Yield yield->hydraz_yield temp_ester Reaction Temperature ester_yield->temp_ester time_ester Reaction Time ester_yield->time_ester ratio_ester Alcohol/Acid Molar Ratio ester_yield->ratio_ester temp_hydraz Reaction Temperature hydraz_yield->temp_hydraz time_hydraz Reaction Time hydraz_yield->time_hydraz ratio_hydraz Hydrazine/Ester Molar Ratio hydraz_yield->ratio_hydraz purity_ester Purity of Ester hydraz_yield->purity_ester

Caption: Key parameters affecting reaction yield.

References

Optimizing reaction conditions for condensing 5-Methylpyrazine-2-carbohydrazide with aldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation of 5-Methylpyrazine-2-carbohydrazide with aldehydes to form hydrazones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound based hydrazones.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired hydrazone product. What are the potential causes and how can I improve the yield?

A: Low yields in this condensation reaction can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time. While some protocols suggest refluxing for 4 hours, the reactivity of the specific aldehyde might necessitate longer heating.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial.

    • Solvent: Protic solvents like methanol or ethanol are commonly used and generally effective.[1][2] Ensure your starting materials are fully dissolved. For poorly soluble substrates, a co-solvent or a different solvent system might be required.

    • Temperature: Most protocols utilize reflux conditions.[1][2] However, excessive heat can sometimes lead to degradation of reactants or products. If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.

    • Catalyst: While many hydrazone formations proceed without a catalyst, particularly with reactive aldehydes, an acid catalyst can significantly increase the reaction rate. A few drops of glacial acetic acid or sulfuric acid can be beneficial. The pH of the reaction is important, with a slightly acidic medium often being optimal for hydrazone formation.[3]

  • Purity of Reactants: Impurities in the this compound or the aldehyde can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or purify the carbohydrazide and aldehyde if necessary.

Issue 2: Formation of Side Products

Q: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. What are these impurities and how can I minimize them?

A: The formation of side products is a common challenge. Identifying and mitigating their formation is key to obtaining a pure product.

  • Azine Formation: Hydrazones, especially those derived from hydrazine itself, can react with a second equivalent of the aldehyde to form an azine.[4]

    • Solution: Use a 1:1 stoichiometric ratio of this compound to the aldehyde. Adding the aldehyde dropwise to the carbohydrazide solution can also help to minimize the local excess of the aldehyde.

  • Hydrolysis of Hydrazone: The hydrazone product can be susceptible to hydrolysis, especially in the presence of strong acids and water, which would revert it back to the starting materials.[3][4]

    • Solution: During work-up, avoid prolonged exposure to strongly acidic aqueous conditions. Neutralize the reaction mixture carefully if an acid catalyst was used.

  • Degradation of Aldehyde: Some aldehydes are prone to oxidation or other side reactions under reflux conditions.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If the aldehyde is particularly sensitive, consider lower reaction temperatures.

Issue 3: Difficulty in Product Purification and Isolation

Q: I am having trouble purifying my final hydrazone product. It is an oil or difficult to crystallize. What purification strategies can I try?

A: Purification can be challenging, especially if the product is not a well-defined solid.

  • Recrystallization: This is the most common and effective method for purifying solid hydrazones.

    • Solvent Selection: Common solvent systems for recrystallization of these types of compounds include aqueous ethanol, or a mixture of a good solvent (like chloroform) and an anti-solvent (like petroleum ether).[1][2] Experiment with different solvent pairs to find the optimal conditions for your specific product.

  • Trituration: For oily products or those that are reluctant to crystallize, trituration can induce solidification.

    • Procedure: Stir the crude product (oil or amorphous solid) with a solvent in which it is poorly soluble, such as cold n-hexane or pentane. This can help to wash away soluble impurities and may result in the precipitation of the desired product as a solid.[5]

  • Column Chromatography: If recrystallization and trituration fail, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is a good starting point for elution.[6][7] The exact ratio will depend on the polarity of your hydrazone. Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the condensation of this compound with an aldehyde?

A1: The reaction involves the nucleophilic attack of the terminal amine group of the carbohydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the hydrazone, which contains a C=N double bond.

Q2: What are the typical solvents and temperatures used for this reaction?

A2: The most frequently reported solvents are protic alcohols such as methanol and ethanol.[1][2] The reaction is typically carried out at the reflux temperature of the chosen solvent.[1][2]

Q3: Is a catalyst necessary for this reaction?

A3: Often, the reaction proceeds without a catalyst, especially with activated aldehydes. However, for less reactive aldehydes or to increase the reaction rate, a catalytic amount of acid (e.g., glacial acetic acid, sulfuric acid) can be added.[2][3] The optimal pH is typically slightly acidic.[3]

Q4: How can I confirm the formation of the desired hydrazone product?

A4: The successful synthesis of the hydrazone can be confirmed using various spectroscopic techniques:

  • FT-IR: Look for the appearance of the C=N stretching vibration and the disappearance of the C=O stretch of the aldehyde. The N-H stretch of the hydrazide will remain.

  • ¹H NMR: The formation of the hydrazone is confirmed by the appearance of a new singlet for the N=CH proton, and the disappearance of the aldehyde proton signal.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the hydrazone product will confirm its formation.[1][6]

Q5: My hydrazone product appears oily and is difficult to handle. What should I do?

A5: Oily products can be challenging. Try trituration with a non-polar solvent like n-hexane or pentane to induce solidification.[5] If this fails, purification by column chromatography on silica gel is the recommended next step.[7] Sometimes, dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent can promote crystallization.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for Hydrazone Synthesis

ParameterConditionSource
Starting Material This compound[1],[2]
Reactant Substituted aromatic aldehydes[1],[2]
Solvent Methanol or Ethanol[1],[2]
Temperature Reflux[1],[2]
Reaction Time 4 hours (can be optimized)[1],[2]
Catalyst Typically none, or catalytic H₂SO₄/Acetic Acid[1],[3],[2]
Product Yield 45-67% (reported for specific derivatives)[2]

Table 2: Purification Methods

MethodSolvent/Eluent SystemSource
Recrystallization Aqueous Ethanol[2]
Chloroform in Petroleum Ether[6]
Column Chromatography Ethyl acetate in Petroleum Ether (gradient)[6],[7]
Trituration n-Hexane or Pentane[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Hydrazones from this compound [2]

  • Dissolve this compound (1 equivalent) in ethanol (volume sufficient to dissolve) in a round-bottom flask equipped with a condenser.

  • To this solution, add a solution of the desired aromatic aldehyde (1 equivalent) in ethanol.

  • If required, add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent).

  • Upon completion, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • If necessary, purify the crude product by recrystallization from a suitable solvent such as aqueous ethanol.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 5-Methylpyrazine- 2-carbohydrazide in Ethanol add_aldehyde Add Aldehyde Solution (1 equivalent in Ethanol) start->add_aldehyde add_catalyst Optional: Add Catalytic Acid add_aldehyde->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_solid Filter Precipitated Solid cool->filter_solid wash Wash with Cold Ethanol filter_solid->wash dry Dry Product wash->dry purify Recrystallize if needed dry->purify end end purify->end Final Product

Caption: Experimental workflow for hydrazone synthesis.

Troubleshooting_Tree cluster_incomplete cluster_conditions cluster_reactants start Low/No Yield? check_time Reaction Time Sufficient? start->check_time Yes extend_time Extend Reflux Time Monitor by TLC check_time->extend_time No check_catalyst Catalyst Used? check_time->check_catalyst Yes add_catalyst Add Catalytic Acid (e.g., Acetic Acid) check_catalyst->add_catalyst No check_temp Temperature Optimal? check_catalyst->check_temp Yes adjust_temp Adjust Temperature (Consider lower temp for longer time) check_temp->adjust_temp No check_purity Reactants Pure? check_temp->check_purity Yes purify_reactants Purify Starting Materials (Recrystallize/Distill) check_purity->purify_reactants No end end check_purity->end Yes

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting common side reactions in 5-Methylpyrazine-2-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylpyrazine-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established synthetic route involves a two-step process. First, 5-Methylpyrazine-2-carboxylic acid is converted to its methyl or ethyl ester via Fischer esterification. This is typically achieved by refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.[1][2] The resulting ester, methyl 5-methylpyrazine-2-carboxylate, is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction (hydrazinolysis), usually under reflux in an alcoholic solvent, to yield the final product, this compound.[1][3][4]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 5-Methylpyrazine-2-carboxylic acid. Other essential reagents include an alcohol (typically methanol or ethanol) for the esterification step, a strong acid catalyst (e.g., concentrated sulfuric acid), and hydrazine hydrate for the hydrazinolysis step.[1][2]

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of both the esterification and hydrazinolysis steps.[5][6] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and petroleum ether), the disappearance of the starting material and the appearance of the product spot can be tracked.

Q4: What are the typical yields for each step?

A4: While yields can vary depending on the specific reaction conditions and scale, the esterification of 5-Methylpyrazine-2-carboxylic acid can proceed in high yield. The subsequent hydrazinolysis to form this compound is also generally reported to have good yields, often exceeding 80-90% under optimized conditions.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Esterification Step: 5-Methylpyrazine-2-carboxylic Acid to Methyl 5-Methylpyrazine-2-carboxylate

Problem 1: Low or no conversion of the carboxylic acid to the ester.

Possible Cause Troubleshooting Suggestion
Insufficient Catalyst Ensure a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) is added.[1]
Presence of Water Use anhydrous alcohol and ensure all glassware is thoroughly dried. Water can shift the equilibrium of the Fischer esterification back towards the starting materials.[7][8]
Reaction Time/Temperature Ensure the reaction is refluxed for a sufficient duration (typically 5-24 hours).[1][9] Monitor the reaction by TLC to determine completion.
Reversible Reaction Use a large excess of the alcohol to drive the equilibrium towards the ester product.[10][11]

Problem 2: Difficulty in isolating the ester product.

Possible Cause Troubleshooting Suggestion
Product Solubility The methyl ester may have some solubility in the aqueous work-up solution. Ensure thorough extraction with a suitable organic solvent like chloroform or ethyl acetate.[1]
Incomplete Neutralization During work-up, ensure the excess acid is completely neutralized with a base like sodium bicarbonate. Check the pH of the aqueous layer to be neutral or slightly basic before extraction.[1]
Hydrazinolysis Step: Methyl 5-Methylpyrazine-2-carboxylate to this compound

Problem 3: Low yield of the final carbohydrazide product.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction Increase the reflux time (typically 4-8 hours) and monitor by TLC until the ester spot is no longer visible.[1][9]
Insufficient Hydrazine Hydrate Use a molar excess of hydrazine hydrate (typically 2-10 equivalents) to ensure complete conversion of the ester.[1][12]
Side Reaction: Hydrolysis of Ester Ensure anhydrous conditions if possible, although the presence of water in hydrazine hydrate is common. Hydrolysis of the starting ester back to the carboxylic acid can occur, which will not react with hydrazine.[13][14]

Problem 4: Presence of significant impurities in the crude product.

Possible Cause Troubleshooting Suggestion
Side Reaction: Diacyl Hydrazine Formation This can occur if the newly formed carbohydrazide reacts with another molecule of the ester. Using a sufficient excess of hydrazine hydrate can minimize this side reaction by ensuring the ester preferentially reacts with hydrazine.[12]
Unreacted Starting Ester This indicates an incomplete reaction. See suggestions for "Low yield". The unreacted ester can often be removed during recrystallization.
Residual Hydrazine Hydrate Excess hydrazine hydrate can often be removed by evaporation under reduced pressure or by washing the crude product with a solvent in which the product is insoluble but hydrazine hydrate is soluble.

Problem 5: Difficulty in purifying the final product.

Possible Cause Troubleshooting Suggestion
Inappropriate Recrystallization Solvent The product is often recrystallized from a mixture of chloroform and petroleum ether or aqueous ethanol.[1][15] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Oiling Out During Recrystallization This can happen if the product's melting point is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent mixture. Seeding with a pure crystal can also help induce proper crystallization.
Persistent Color in Product If the product has a persistent color, it may be due to trace impurities. A charcoal treatment during recrystallization can sometimes remove colored impurities.[16]
Co-eluting Impurities in Column Chromatography If recrystallization is ineffective, column chromatography on silica gel using a gradient elution of methanol or ethanol in ethyl acetate can be employed for purification.[15]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-Methylpyrazine-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux and maintain for 5-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in water and carefully neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-methylpyrazine-2-carboxylate.[1]

Protocol 2: Synthesis of this compound
  • Reaction Setup: Dissolve the crude methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (2-10 eq).

  • Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

    • If the product does not precipitate, the remaining residue can be purified by recrystallization from a suitable solvent system, such as chloroform/petroleum ether or aqueous ethanol.[1][15]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical ¹H NMR Signals (in CDCl₃, δ ppm)
5-Methylpyrazine-2-carboxylic acidC₆H₆N₂O₂138.12167-1712.15 (s, 3H), 7.85 (s, 1H), 8.15 (s, 1H), 13.02 (br, 1H)
Methyl 5-methylpyrazine-2-carboxylateC₇H₈N₂O₂152.15922.60 (s, 3H), 3.95 (s, 3H), 8.51 (s, 1H), 9.11 (s, 1H)[1]
This compoundC₆H₈N₄O152.16170Spectral data varies with solvent. Key signals include pyrazine protons, methyl protons, and NH/NH₂ protons.

Visualizations

Synthesis_Pathway A 5-Methylpyrazine-2-carboxylic Acid B Methyl 5-Methylpyrazine-2-carboxylate A->B  CH₃OH, H₂SO₄ (cat.)  Reflux C This compound B->C  NH₂NH₂·H₂O  Methanol/Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Hydrazinolysis start Low Yield or Impure Product in Hydrazinolysis incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reaction Side Reactions? incomplete_rxn->side_reaction No increase_time Increase reflux time Monitor by TLC incomplete_rxn->increase_time Yes hydrolysis Hydrolysis of Ester? side_reaction->hydrolysis Yes diacyl Diacyl Hydrazine Formation? side_reaction->diacyl Yes purification Proceed to Purification (Recrystallization or Column) side_reaction->purification No increase_time->purification add_hydrazine Add excess hydrazine hydrate add_hydrazine->purification check_anhydrous Use anhydrous solvent (if practical) hydrolysis->check_anhydrous excess_hydrazine2 Ensure sufficient excess of hydrazine hydrate diacyl->excess_hydrazine2 check_anhydrous->purification excess_hydrazine2->purification

Caption: Troubleshooting logic for the hydrazinolysis step.

References

Purification of crude 5-Methylpyrazine-2-carbohydrazide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of crude 5-Methylpyrazine-2-carbohydrazide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique is widely cited for yielding the compound as a crystalline solid with improved purity.[1][2]

Q2: What are the recommended solvent systems for the recrystallization of this compound?

A2: Several solvent systems have been successfully used for the recrystallization of this compound and related compounds. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Common choices include:

  • Chloroform and petroleum ether[1]

  • Acetonitrile[2]

  • Aqueous ethanol[4]

The choice of solvent may depend on the specific impurities present in your crude product. It is advisable to perform small-scale solvent screening to determine the optimal system for your material.

Q3: What are the potential impurities in crude this compound?

A3: Impurities can originate from the starting materials or side reactions during the synthesis. Potential impurities may include unreacted methyl 5-methylpyrazine-2-carboxylate, excess hydrazine hydrate, and other pyrazine derivatives formed as byproducts.[3][5]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. However, be aware that using too much charcoal can also lead to a loss of your desired product.[6]

Q5: What is the expected yield and melting point after recrystallization?

A5: The reported yield for the synthesis and recrystallization of this compound is high, around 94-95%.[1] The melting point can vary depending on purity, with reported values in the range of 131-132°C.[1]

Experimental Protocols

Protocol 1: Recrystallization using Chloroform and Petroleum Ether

This protocol is adapted from a reported synthesis of this compound.[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot chloroform.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot chloroform solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

ParameterReported ValueReference
Yield94%[1]
Melting Point131-132 °C[1]
AppearanceCreamy coloured crystals[1]
Recrystallization SolventsChloroform in petroleum ether[1]
Recrystallization SolventsAcetonitrile[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and attempt to cool again.[7] - Scratch the inside of the flask with a glass rod at the liquid's surface to induce crystallization. - Add a seed crystal of pure this compound.[7]
Product "oils out" instead of crystallizing - The cooling rate is too fast. - The presence of significant impurities is depressing the melting point.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7][8] - Consider a preliminary purification step like column chromatography before recrystallization.[5]
Low recovery of purified product - The compound has significant solubility in the cold solvent. - Too much solvent was used initially.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.[8]
Crystals are still colored after recrystallization - Colored impurities are not effectively removed by the chosen solvent system.- Redissolve the crystals in a suitable hot solvent and add a small amount of activated charcoal. Heat for a short period, then perform a hot filtration to remove the charcoal before cooling to recrystallize.[6]

Visual Workflow

G Troubleshooting Recrystallization start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the product 'oil out'? crystals_form->oiling_out No filter_dry Filter, wash with cold solvent, and dry crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes pure_product Pure Crystalline Product filter_dry->pure_product concentrate Concentrate solution (boil off some solvent) troubleshoot_no_crystals->concentrate seed Add seed crystal / Scratch flask troubleshoot_no_crystals->seed reheat_add_solvent Reheat, add more solvent, cool slower troubleshoot_oiling->reheat_add_solvent concentrate->cool seed->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Column chromatography techniques for purifying 5-Methylpyrazine-2-carbohydrazide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 5-Methylpyrazine-2-carbohydrazide and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound derivatives. The basic nitrogen atoms in the pyrazine ring and the polar hydrazide group can lead to specific challenges such as poor separation and peak tailing.

Q1: My compound is streaking or tailing badly on a silica gel column. How can I improve the peak shape?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocycles like pyrazine derivatives on silica gel. This is often caused by strong interactions between the basic lone pairs on the nitrogen atoms and acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier to the Mobile Phase. Incorporating a small amount of a basic additive into your eluent can neutralize the acidic silanol groups, minimizing unwanted secondary interactions.

    • Add 0.1-1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[1]

    • Alternatively, a solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your solvent system, especially for very polar compounds.

  • Solution 2: Deactivate the Stationary Phase. If adding a modifier to the mobile phase is not sufficient or desirable, you can reduce the acidity of the silica gel itself.

  • Solution 3: Switch to an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic grade) or switching to a different chromatography mode.[2]

Q2: I'm having trouble separating my target compound from a very similar impurity. What can I do to improve resolution?

A2: Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. For normal-phase chromatography, common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. Varying the ratio of these solvents can significantly impact selectivity.

  • Solution 2: Use High-Performance Silica. Switching to a silica gel with a higher surface area can increase the interaction with your compounds, leading to better separation.

  • Solution 3: Consider Reversed-Phase Chromatography. If normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography is a powerful alternative.[2] Use a C18- or C8-bonded silica column with a mobile phase such as water/acetonitrile or water/methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3]

Q3: My compound is not eluting from the silica gel column, even with a very polar mobile phase.

A3: This issue, known as irreversible adsorption, can occur if your compound binds too strongly to the stationary phase.

  • Possible Cause 1: Compound Instability. The compound may be degrading on the acidic silica gel. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.

  • Possible Cause 2: Extremely High Polarity. The carbohydrazide group makes the molecule very polar. If your derivative is particularly polar, it may require a highly polar mobile phase.

    • Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, start with 100% dichloromethane and gradually add methanol.

    • A solvent system containing ammonium hydroxide in methanol mixed with dichloromethane is effective for eluting very polar basic compounds.

  • Solution: Use Reversed-Phase Chromatography. This is often the best solution for very polar compounds. The non-polar stationary phase will have a much lower affinity for your polar compound, allowing it to elute.

Q4: I have low recovery of my compound after chromatography. Where did it go?

A4: Low recovery can be due to several factors, from irreversible adsorption to issues with detection.

  • Solution 1: Check for Irreversible Adsorption. As mentioned in Q3, your compound may be stuck on the column. If you suspect this, try flushing the column with a very strong solvent system (e.g., 5-10% methanol in dichloromethane with 1% TEA).

  • Solution 2: Ensure Proper Sample Loading. If the compound is not very soluble in the initial mobile phase, it can precipitate at the top of the column. Using a "dry loading" technique can prevent this.[4] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[4]

  • Solution 3: Verify Fraction Analysis. Your compound may have eluted in fractions where you didn't expect it. Ensure you are analyzing all collected fractions thoroughly by TLC or another analytical method. Sometimes, a compound can elute much earlier or later than predicted.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase in normal-phase (silica gel) chromatography?

A1: A good starting point is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate. For this compound derivatives, which are quite polar, begin with a moderately polar system and adjust as needed.

  • Initial Systems to Try:

    • Ethyl acetate/Hexane (e.g., starting at 50:50 and increasing ethyl acetate polarity)

    • Dichloromethane/Methanol (e.g., starting at 98:2 and increasing methanol percentage)

  • Remember to add 0.1-1% triethylamine (TEA) to your chosen solvent system to prevent peak tailing.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: The choice depends on the polarity of your specific derivative.

  • Normal-Phase (Silica Gel): This is often the first choice and works well for many organic compounds. It is suitable for derivatives that are not excessively polar.

  • Reversed-Phase (C18): This is an excellent alternative and often the preferred method for highly polar or water-soluble compounds.[2][5] If you experience issues like irreversible adsorption or poor separation on silica, reversed-phase is a logical next step.

Q3: How do I choose between different stationary phases like silica gel and alumina?

A3:

  • Silica Gel: The most common stationary phase. It is acidic and works for a wide range of compounds. However, its acidity can cause problems with basic compounds like pyrazines, leading to tailing or degradation.

  • Alumina: Comes in acidic, neutral, and basic grades. Basic alumina can be a good choice for purifying basic compounds as it minimizes the strong acidic interactions that cause tailing on silica. Neutral alumina is a good all-purpose alternative.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or other stationary phase) before adding it to the column.[4] This is highly recommended when your compound has poor solubility in the mobile phase, as it prevents the sample from precipitating at the top of the column and ensures a narrow, even band, leading to better separation.[4]

Q5: Can I use gradient elution for my purification?

A5: Yes, gradient elution is a very effective technique, especially when your crude mixture contains compounds with a wide range of polarities. You start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound, followed by any more polar impurities.[6] This can improve separation, shorten run times, and result in sharper peaks compared to isocratic (constant solvent composition) elution.

Data and Protocols

Quantitative Data Summary

The following table summarizes typical chromatographic parameters gathered from literature for pyrazine derivatives. These values can serve as a starting point for method development.

CompoundStationary PhaseMobile PhaseReported Value
Methyl 5-methylpyrazine-2-carboxylateSilica Gel50% Ethyl Acetate in Petroleum EtherRf: 0.51[7]
PyrazinamideC8Phosphate Buffer (pH 4.4) / Methanol (80:20 v/v)Retention Time: ~3.62 min (HPLC)[8]
General Pyrazine DerivativesSilica Gel90% Hexane / 10% Ethyl AcetateEffective for separating pyrazines from imidazole impurities[5]
(5-methylpyrazin-2-yl)(piperazin-1-yl)methanone DerivativesSilica GelDichloromethane / Methanol (9:1)Used for purification of crude product[9]
Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This protocol is a general method for the purification of a moderately polar this compound derivative.

  • Stationary Phase Preparation:

    • Select a suitable flash chromatography column size based on your sample mass (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample mass).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Let the solvent drain until it is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound derivative in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed silica gel bed in the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% Dichloromethane + 0.5% Triethylamine).

    • Run a stepwise or linear gradient by gradually introducing a more polar solvent (e.g., Methanol + 0.5% Triethylamine). A typical gradient might be:

      • 2 column volumes (CV) of 100% Dichloromethane.

      • Gradient from 0% to 5% Methanol in Dichloromethane over 10 CV.

      • Gradient from 5% to 10% Methanol in Dichloromethane over 5 CV.

    • Maintain a constant flow rate appropriate for your column size.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography on C18-Bonded Silica

This protocol is suitable for highly polar derivatives or when normal-phase chromatography fails.

  • Stationary Phase Preparation:

    • Select an appropriate C18 flash column.

    • Equilibrate the column by washing it with the strong solvent (e.g., 100% Acetonitrile) followed by the initial mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% Formic Acid) for at least 3-5 column volumes.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase, such as a small amount of methanol, DMSO, or the initial mobile phase itself.

    • Inject the dissolved sample onto the column. If solubility is an issue, a dry loading method (using C18 silica) can also be employed.

  • Elution:

    • Begin elution with a highly aqueous mobile phase (e.g., 95:5 Water/Acetonitrile + 0.1% Formic Acid). The formic acid helps to protonate the basic nitrogens, leading to sharper peaks.

    • Run a gradient by increasing the percentage of the organic solvent (Acetonitrile). A typical gradient might be:

      • 2 CV of 5% Acetonitrile in Water.

      • Gradient from 5% to 50% Acetonitrile over 10 CV.

      • Gradient from 50% to 95% Acetonitrile over 5 CV.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC (using a reversed-phase plate) or HPLC to locate the desired compound.

    • Combine the pure fractions. Note that removing water from the final product will likely require lyophilization (freeze-drying) or extraction into an organic solvent after neutralization.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimental design.

G start_node Start: Crude Product tlc_screen Develop TLC Method (e.g., DCM/MeOH, Hex/EtOAc) Target Rf = 0.2-0.4 start_node->tlc_screen Initial Analysis process_node Process decision_node Decision? result_node Result alt_path_node Alternative Path tailing_check Does TLC spot tail? tlc_screen->tailing_check add_tea Add 0.5% TEA to Mobile Phase & Re-run TLC tailing_check->add_tea Yes run_column Run Normal-Phase Column Chromatography tailing_check->run_column No add_tea->run_column analyze_fractions Analyze Fractions (TLC/HPLC) run_column->analyze_fractions separation_check Good Separation & Recovery? analyze_fractions->separation_check pure_product Pure Product separation_check->pure_product Yes troubleshoot Go to Troubleshooting Workflow Diagram separation_check->troubleshoot No

Caption: Experimental workflow for normal-phase purification.

G start_node Start: Poor Separation or Recovery Issue issue_type What is the main issue? start_node->issue_type Identify Symptom decision_node Decision? action_node Action end_node Re-run Column tailing tailing issue_type->tailing Peak Tailing no_elution no_elution issue_type->no_elution Compound Stuck poor_res poor_res issue_type->poor_res Co-elution add_base Add 0.5% TEA/NH3 to Mobile Phase tailing->add_base On Silica increase_polarity Increase % of Polar Solvent (e.g., MeOH) no_elution->increase_polarity change_solvent Try Different Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) poor_res->change_solvent add_base->end_node check_stability Still Stuck? increase_polarity->check_stability check_stability->end_node No switch_rp Switch to Reversed-Phase (C18) (Water/ACN + 0.1% FA) check_stability->switch_rp Yes switch_rp->end_node check_res Resolution Improved? change_solvent->check_res check_res->end_node Yes check_res->switch_rp No

Caption: Logical troubleshooting guide for common purification issues.

References

Resolving peak splitting in NMR spectra of 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak splitting observed in the NMR spectra of 5-Methylpyrazine-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more peaks in the ¹H NMR spectrum of my this compound sample than expected? The peaks for some protons appear to be doubled or split.

A1: The observation of doubled or unexpectedly split peaks in the ¹H NMR spectrum of this compound is a common phenomenon and can be attributed to several factors:

  • Rotational Isomers (Rotamers): The amide (C-N) bond in the carbohydrazide moiety has a partial double bond character, which restricts free rotation. This can lead to the presence of two or more stable conformers, known as rotamers, which are in slow exchange on the NMR timescale. Each rotamer will give rise to a distinct set of signals, effectively doubling many of the peaks in the spectrum.[1][2][3][4]

  • Chemical Exchange of Labile Protons: The protons on the nitrogen atoms (-NH-NH₂) are labile and can undergo chemical exchange with residual water or other protic species in the NMR solvent. The rate of this exchange can influence the appearance of their signals, causing them to be broad or to split.[5][6][7]

  • Magnetic Inequivalence: Protons that are chemically equivalent may not be magnetically equivalent if they have different coupling relationships with a neighboring nucleus. This is particularly common in rigid or sterically hindered molecules and can lead to more complex splitting patterns than predicted by the simple n+1 rule.

Q2: The signals for the -NH and -NH₂ protons are very broad or are not visible at all. What can I do to observe them?

A2: The broadening or disappearance of -NH and -NH₂ signals is typically due to chemical exchange or quadrupolar broadening from the ¹⁴N nucleus. Here are several strategies to improve their observation:

  • Use a Dry Solvent: Traces of water in the deuterated solvent can accelerate the exchange of labile protons, leading to signal broadening or disappearance. Using a freshly opened or properly dried NMR solvent, such as DMSO-d₆, can help sharpen these signals.[5][6]

  • Change the Solvent: Solvents like DMSO-d₆ can form hydrogen bonds with the amide protons, which can slow down intermolecular exchange and result in sharper signals.[5][6]

  • Lower the Temperature: Decreasing the temperature of the NMR experiment can slow down the rate of chemical exchange, often resulting in sharper signals for the -NH and -NH₂ protons.

  • D₂O Exchange: To confirm the identity of these labile protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will exchange with deuterium and disappear from the spectrum.[8][9][10]

Q3: How can I confirm that the peak splitting I observe is due to rotamers?

A3: Several NMR experiments can help confirm the presence of rotamers:

  • Variable-Temperature (VT) NMR: This is the most definitive method. As you increase the temperature of the NMR experiment, the rate of rotation around the C-N bond will increase. If the splitting is due to rotamers, the doubled peaks will broaden and eventually coalesce into a single, averaged signal at a sufficiently high temperature (the coalescence temperature).[1][2][4]

  • 2D EXSY (Exchange Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These 2D NMR experiments can detect chemical exchange between sites. Rotational isomers will show cross-peaks in an EXSY or NOESY spectrum, indicating that the protons are exchanging between the different conformational environments.[1][11]

Q4: I am observing complex splitting patterns in the aromatic region for the pyrazine ring protons. Why is this happening?

A4: The pyrazine ring protons in this compound are in a dissymmetric environment, which can lead to complex splitting patterns. The two protons on the pyrazine ring are not chemically equivalent and will couple to each other. Depending on the relative difference in their chemical shifts (Δν) and the coupling constant (J), second-order effects can arise, leading to non-first-order splitting patterns (e.g., leaning of doublets). The presence of rotamers can further complicate this region by superimposing two different sets of aromatic signals.

Quantitative NMR Data

The following table summarizes typical ¹H NMR chemical shift ranges for the protons of this compound. Please note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Proton Assignment Typical Chemical Shift (δ) in CDCl₃ (ppm) Typical Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Notes
Pyrazine H-3~9.24~9.26Singlet (or narrow doublet)May show long-range coupling.
Pyrazine H-6~8.40~9.00Singlet (or narrow doublet)May show long-range coupling.
-CH₃~2.66~2.71Singlet
-NH-Not consistently reported in CDCl₃~12.35Broad SingletPosition and width are highly dependent on conditions. May be doubled due to rotamers.
-NH₂Not consistently reported in CDCl₃Not explicitly assignedBroad SingletPosition and width are highly dependent on conditions. May be doubled due to rotamers.

Data compiled from analogous compounds and literature sources.[12][13][14]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation:

    • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is of high purity and dry.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp and symmetrical solvent peak).

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton experiment (e.g., zg30).

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-14 ppm.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).

Protocol 2: Variable-Temperature (VT) NMR for Rotamer Analysis
  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) following Protocol 1.

  • Temperature Increase:

    • Incrementally increase the sample temperature (e.g., in 10-20 K steps).

    • Allow the sample to equilibrate at each new temperature for 5-10 minutes.

    • Re-shim the magnetic field at each temperature.

    • Acquire a ¹H NMR spectrum at each temperature.

  • Data Analysis:

    • Observe the changes in the spectrum as a function of temperature.

    • Look for the broadening and eventual coalescence of doubled peaks into single peaks. The temperature at which the two peaks merge is the coalescence temperature (Tc).

Protocol 3: D₂O Exchange for Labile Proton Identification
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a protic-compatible solvent (like DMSO-d₆) following Protocol 1.

  • D₂O Addition:

    • Remove the NMR tube from the spectrometer.

    • Add one to two drops of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake gently to mix thoroughly.

  • Final Spectrum:

    • Re-insert the sample into the spectrometer.

    • Re-lock and re-shim the instrument.

    • Acquire another ¹H NMR spectrum using the same parameters as the initial spectrum.

  • Analysis: Compare the two spectra. The signals that have disappeared or significantly decreased in intensity in the second spectrum correspond to the exchangeable -NH and -NH₂ protons.[8][9][10]

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and resolving peak splitting in the NMR spectrum of this compound.

G Troubleshooting Workflow for NMR Peak Splitting start Observe Unexpected Peak Splitting in ¹H NMR check_labile Are -NH/-NH₂ protons broad or doubled? start->check_labile d2o_exchange Perform D₂O Exchange Experiment check_labile->d2o_exchange Yes check_temp Are other peaks (e.g., pyrazine, methyl) doubled? check_labile->check_temp No peaks_disappear Peaks Disappear: Confirmed Labile Protons d2o_exchange->peaks_disappear peaks_disappear->check_temp vt_nmr Perform Variable-Temperature (VT) NMR Experiment check_temp->vt_nmr Yes change_solvent Consider Changing Solvent (e.g., to d6-DMSO or d6-benzene) or Adjusting Concentration check_temp->change_solvent No, but spectrum is complex peaks_coalesce Peaks Coalesce: Confirmed Rotamers vt_nmr->peaks_coalesce no_change No Coalescence: Consider Magnetic Inequivalence or Mixture vt_nmr->no_change resolution Spectrum Resolved peaks_coalesce->resolution no_change->change_solvent change_solvent->resolution

Caption: A flowchart outlining the steps to diagnose and resolve peak splitting.

References

Addressing solubility challenges of 5-Methylpyrazine-2-carbohydrazide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 5-Methylpyrazine-2-carbohydrazide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a moderately polar compound. Based on available data, it is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of compounds.[1] Other recommended solvents include methanol, ethanol, acetonitrile, and chloroform.[1][2] For biological assays, it is crucial to use a solvent that is compatible with the experimental system, and DMSO is widely used for this purpose, typically at final concentrations below 0.5% to avoid cytotoxicity.[3]

Q2: What is the approximate solubility of this compound in common organic solvents?

A2: While specific quantitative solubility data for this compound is limited in publicly available literature, we can estimate its solubility based on its chemical structure and the reported solubility of the related compound, pyrazine-2-carboxamide.[4][5] The following table provides estimated solubility values. It is strongly recommended to determine the exact solubility in your specific solvent and batch of the compound.

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 25
Methanol5 - 10
Ethanol5 - 10
Acetonitrile1 - 5
Chloroform1 - 5

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: The aqueous solubility of this compound is expected to be low due to its organic, heterocyclic structure. Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is likely to be challenging, especially at higher concentrations. To achieve a desired concentration in an aqueous medium for a biological assay, it is standard practice to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer to the final working concentration.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in solution is influenced by factors such as the solvent, pH, and storage conditions. The hydrazide functional group can be susceptible to hydrolysis, particularly at acidic or alkaline pH. Studies on related hydrazide derivatives suggest that they are generally more stable at a neutral pH (around 7.0).[6] For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions should ideally be used within the same day of preparation.

Q5: Can I use heat to dissolve this compound?

A5: Gentle warming (e.g., to 37°C) can be employed to aid the dissolution of this compound in an organic solvent. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. It is advisable to use sonication as an alternative or in conjunction with gentle warming to facilitate dissolution.

Troubleshooting Guide

Issue: The compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer.

  • Cause: The solubility limit of the compound in the final aqueous buffer has been exceeded. The percentage of DMSO in the final solution may be too low to maintain solubility.

  • Solution:

    • Decrease the final concentration: Try working with a lower final concentration of the compound in your assay.

    • Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

    • Use a different dilution method: Instead of adding a small volume of the highly concentrated DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach. Prepare an intermediate dilution in a mixture with a higher percentage of DMSO before the final dilution into the assay medium.

    • Employ solubilizing agents: Consider the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) in your aqueous buffer.[7]

Issue: I am observing inconsistent results in my biological assay.

  • Cause: This could be due to incomplete dissolution or precipitation of the compound during the experiment, leading to variability in the actual concentration of the compound in the assay.

  • Solution:

    • Visually inspect your solutions: Before adding the compound to your assay, ensure that the stock solution and all subsequent dilutions are clear and free of any precipitate.

    • Prepare fresh solutions: As mentioned earlier, the stability of the compound in aqueous solutions can be limited. Prepare fresh dilutions from your DMSO stock for each experiment to ensure consistency.

    • Optimize your stock solution preparation: Ensure your stock solution in DMSO is fully dissolved. Use of a vortex mixer and sonication can help achieve a homogenous solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 152.15 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Sonicator water bath

  • Procedure:

    • Weigh out 1.52 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to the desired temperature

    • Sterile microcentrifuge tubes or plates

    • Calibrated pipettes

  • Procedure:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer. This will result in a 100 µM solution with 1% DMSO.

      • Add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer to get the final 10 µM working solution.

    • Mix thoroughly by gentle pipetting after each dilution step.

    • Use the freshly prepared working solution immediately in your biological assay.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex / Sonicate dissolve->vortex store Store at -20°C / -80°C vortex->store thaw Thaw Stock store->thaw dilute Serially Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO % too low? check_conc->check_dmso No success Clear Solution reduce_conc->success increase_dmso Increase final DMSO % (if possible) check_dmso->increase_dmso Yes use_solubilizer Use a solubilizing agent (e.g., cyclodextrin) check_dmso->use_solubilizer No increase_dmso->success use_solubilizer->success

Caption: Troubleshooting guide for precipitation issues.

References

Best practices for long-term storage and stability of 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, stability, and handling of 5-Methylpyrazine-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of this compound. While stable at room temperature for short periods, long-term storage at lower temperatures is advised to minimize degradation. See the table below for recommended storage temperatures and expected shelf life.

Q3: Is this compound sensitive to light?

A3: Yes, pyrazine derivatives can be susceptible to photodegradation.[1] It is crucial to store the compound in an opaque or amber container to protect it from light exposure, which can catalyze oxidative and other degradative reactions.

Q4: What is the recommended procedure for handling this compound in the laboratory?

A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or under a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Q5: How should I prepare solutions of this compound for experiments?

A5: When preparing solutions, use high-purity solvents and prepare them fresh whenever possible. The stability of this compound in solution is dependent on the solvent, pH, and temperature. For aqueous solutions, be aware that the carbohydrazide moiety can be susceptible to hydrolysis, especially under acidic or basic conditions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound discoloration (yellowing or browning) Oxidation of the pyrazine ring or hydrazide group.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed and protected from light.
Poor solubility or presence of particulates in solution Degradation of the compound leading to insoluble byproducts.Use fresh, properly stored compound. Filter the solution before use. Consider sonicating the solution to aid dissolution.
Inconsistent experimental results Degradation of the compound during storage or handling.Re-evaluate your storage conditions. Perform a purity check of your compound using techniques like HPLC or NMR. Prepare fresh solutions for each experiment.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products or impurities from synthesis.Conduct a forced degradation study to identify potential degradation products. Purify the compound if necessary.

Stability and Storage Data

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability. Please note that this data is based on general guidelines for stable organic compounds and related carbohydrazide derivatives; specific stability testing for this compound may yield different results.

Storage ConditionTemperatureHumidityLight ConditionRecommended ContainerExpected Shelf Life (Solid)
Long-Term 2-8°CControlled (low)DarkTightly sealed, opaque> 2 years
Intermediate 25°C60% RHDarkTightly sealed, opaqueUp to 12 months
Accelerated 40°C75% RHDarkTightly sealed, opaqueUp to 6 months

Experimental Protocols

Protocol for Stability Assessment of Solid this compound

This protocol outlines a general procedure for assessing the stability of solid this compound under various environmental conditions.

1. Materials:

  • This compound (solid)
  • Amber glass vials with tight-fitting caps
  • Stability chambers with controlled temperature and humidity
  • HPLC system with a suitable column (e.g., C18)
  • NMR spectrometer
  • FT-IR spectrometer
  • Mass spectrometer

2. Procedure:

  • Initial Analysis (Time 0):
  • Characterize the initial batch of this compound for purity and identity using HPLC, NMR, FT-IR, and Mass Spectrometry. This will serve as the baseline.
  • Sample Preparation:
  • Aliquot approximately 10-20 mg of the solid compound into separate amber glass vials for each storage condition and time point.
  • Seal the vials tightly.
  • Storage:
  • Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).
  • Time Points:
  • Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
  • Analysis:
  • At each time point, analyze the sample using the same analytical methods as the initial analysis.
  • Compare the results to the baseline data to assess any changes in purity, appearance, and chemical structure.
  • Quantify any degradation products observed in the HPLC chromatogram.

Visualizations

Potential Degradation Pathway A This compound B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Pyrazine N-oxide derivatives B->E F 5-Methylpyrazine-2-carboxylic acid + Hydrazine C->F G Ring-opened byproducts D->G

Caption: Potential degradation pathways for this compound.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Storage cluster_2 Analysis A Receive/Synthesize Compound B Initial Characterization (T=0) (HPLC, NMR, MS) A->B C Aliquot into Vials for Different Conditions B->C D Long-Term (e.g., 2-8°C) C->D E Accelerated (e.g., 40°C/75%RH) C->E F Photostability C->F G Withdraw Samples at Time Points D->G E->G F->G H Analyze Samples (HPLC, NMR, MS) G->H I Compare to T=0 Data H->I J Report Findings I->J

Caption: Experimental workflow for stability testing.

Troubleshooting_Decision_Tree A Inconsistent Experimental Results? B Check Storage Conditions A->B Yes J Proceed with Experiment A->J No D Is the solid compound discolored? B->D C Prepare Fresh Solution F Perform Purity Check (HPLC/NMR) C->F D->C No E Store under inert gas and protect from light D->E Yes E->F G Are unexpected peaks present? F->G H Run Forced Degradation Study to Identify Peaks G->H Yes G->J No I Purify Compound H->I I->J

Caption: Troubleshooting decision tree for experimental issues.

References

Identifying and minimizing impurities in 5-Methylpyrazine-2-carbohydrazide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the identification and minimization of impurities during the synthesis of 5-Methylpyrazine-2-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted synthetic pathway involves a two-step process. First, 5-methylpyrazine-2-carboxylic acid undergoes esterification with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst to yield the corresponding ester.[1][2][3][4] This intermediate, methyl 5-methylpyrazine-2-carboxylate, is then subjected to hydrazinolysis, reacting with hydrazine hydrate to form the final product, this compound.[1][4]

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Potential impurities can arise from both stages of the synthesis. Key impurities include:

  • Unreacted Starting Materials: 5-Methylpyrazine-2-carboxylic acid and methyl 5-methylpyrazine-2-carboxylate.

  • Diacylhydrazine Impurity: N,N'-bis(5-methylpyrazine-2-carbonyl)hydrazine, formed by the reaction of two ester molecules with one hydrazine molecule. This is a common side product in carbohydrazide synthesis.

  • Residual Reagents and Solvents: Excess hydrazine hydrate, alcohol (methanol/ethanol), and residual acid catalyst.

Q3: Which analytical techniques are best suited for purity assessment and impurity identification?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis. High-Performance Liquid Chromatography (HPLC) is effective for quantifying the purity of the final product and detecting non-volatile impurities.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural elucidation of the final product and any isolated impurities.[7][8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low final product yield Incomplete esterification or hydrazinolysis.Ensure anhydrous conditions and a sufficient excess of alcohol during esterification to drive the equilibrium towards the product.[10] For hydrazinolysis, ensure the correct molar ratio of hydrazine hydrate to the ester and adequate reaction time.[4]
Presence of starting carboxylic acid in the final product Incomplete esterification.Increase the reaction time for esterification or consider using a more efficient acid catalyst. Ensure removal of water, which is a byproduct of the reaction.
An additional peak with a higher molecular weight is observed in MS Formation of the diacylhydrazine impurity.This can be minimized by the slow, portion-wise addition of the ester to the hydrazine hydrate solution. This maintains an excess of hydrazine throughout the reaction, favoring the formation of the desired carbohydrazide.
Product appears oily and does not crystallize Presence of residual solvents or impurities depressing the melting point.Ensure complete removal of the alcohol solvent after the hydrazinolysis step. Attempt recrystallization from a different solvent system to purify the product.
Broad peaks in NMR spectrum Presence of paramagnetic impurities or acidic/basic residues.Wash the crude product with a dilute sodium bicarbonate solution to remove any residual acid catalyst, followed by washing with distilled water.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is used to identify residual solvents and volatile by-products.

  • Column: A non-polar capillary column (e.g., DB-1 or ZB-5MS).[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is essential for confirming the structure of the desired product and identifying unknown impurities.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) for complete structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of the deuterated solvent.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start_material 5-Methylpyrazine-2-carboxylic Acid ester_product Methyl 5-methylpyrazine-2-carboxylate start_material->ester_product Reflux reagent1 Methanol/Ethanol + Acid Catalyst reagent1->ester_product final_product This compound ester_product->final_product Reflux reagent2 Hydrazine Hydrate reagent2->final_product

Caption: Synthesis of this compound.

Troubleshooting_Impurity_Identification Troubleshooting Impurity Identification cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Unexpected Peak in Analytical Data? hplc_early_peak Peak at early retention time? start->hplc_early_peak Yes hplc_late_peak Peak at late retention time? start->hplc_late_peak Yes gcms_peak Peak corresponding to known solvent? start->gcms_peak Yes hplc_early_peak_cause Likely unreacted 5-Methylpyrazine-2-carboxylic acid hplc_early_peak->hplc_early_peak_cause hplc_late_peak_cause Likely Diacylhydrazine impurity hplc_late_peak->hplc_late_peak_cause gcms_peak_cause Residual methanol/ethanol or other solvents gcms_peak->gcms_peak_cause

Caption: Decision tree for impurity identification.

References

Technical Support Center: Scaling Up the Synthesis of 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Methylpyrazine-2-carbohydrazide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted synthetic pathway involves a two-step process starting from 5-methylpyrazine-2-carboxylic acid. The first step is the esterification of the carboxylic acid to form an intermediate, typically methyl 5-methylpyrazine-2-carboxylate.[1][2] This is followed by the hydrazinolysis of the ester using hydrazine hydrate to yield the final product, this compound.[1][2]

Q2: What are the primary challenges in synthesizing the starting material, 5-methylpyrazine-2-carboxylic acid?

A2: The synthesis of 5-methylpyrazine-2-carboxylic acid, often prepared by the oxidation of 2,5-dimethylpyrazine, presents challenges in controlling the reaction's selectivity. A significant side reaction is the over-oxidation to form pyrazine-2,5-dicarboxylic acid, which can reduce the yield of the desired mono-acid.[3] Achieving high purity often requires careful control of oxidant stoichiometry and reaction conditions, followed by purification steps like recrystallization.

Q3: Are there alternative methods for the synthesis of this compound?

A3: While the esterification-hydrazinolysis route is prevalent, direct conversion of the carboxylic acid to the carbohydrazide is an area of interest to improve atom economy. However, these methods are generally less efficient and not as well-established for this specific compound.[4]

Process Workflow

Synthesis_Workflow A 5-Methylpyrazine-2-carboxylic acid B Methyl 5-methylpyrazine-2-carboxylate A->B C Methyl 5-methylpyrazine-2-carboxylate D This compound C->D Hydrazine Hydrate E Crude Product F Purified this compound E->F Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic acid
Problem Possible Cause(s) Troubleshooting/Optimization Strategies
Low Conversion/Incomplete Reaction - Insufficient catalyst. - Reaction has not reached equilibrium. - Water present in the reaction mixture.- Increase the amount of acid catalyst (e.g., H₂SO₄). - Extend the reflux time and monitor the reaction progress by TLC. - Use anhydrous methanol and ensure all glassware is dry. The Fischer esterification is a reversible reaction, and the presence of water will shift the equilibrium towards the starting materials.[5][6]
Formation of Dark-colored Byproducts - High reaction temperature leading to decomposition. - Impurities in the starting material.- Reduce the reflux temperature if possible, or use a milder acid catalyst. - Ensure the purity of the 5-methylpyrazine-2-carboxylic acid before starting the reaction.
Difficult Product Isolation - Product is soluble in the aqueous work-up solution. - Emulsion formation during extraction.- After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., chloroform).[1] - To break emulsions, add a small amount of brine or a different organic solvent.
Step 2: Hydrazinolysis of Methyl 5-methylpyrazine-2-carboxylate
Problem Possible Cause(s) Troubleshooting/Optimization Strategies
Incomplete Reaction - Insufficient hydrazine hydrate. - Short reaction time.- Use a molar excess of hydrazine hydrate (typically 2-3 equivalents).[1] - Increase the reflux time and monitor by TLC until the starting ester spot disappears.
Exothermic Reaction Difficult to Control - Rapid addition of hydrazine hydrate.- Add hydrazine hydrate dropwise to the solution of the ester, especially on a larger scale. - Consider cooling the reaction vessel during the initial addition.
Product Precipitation Issues - Product is too soluble in the reaction solvent.- After the reaction is complete, concentrate the solution under reduced pressure to induce precipitation. - Cool the concentrated mixture in an ice bath to maximize crystal formation.
Residual Hydrazine in the Final Product - Inefficient removal of excess hydrazine.- After the reaction, remove excess hydrazine hydrate under vacuum. - Thoroughly wash the isolated product with a solvent in which hydrazine is soluble but the product is not (e.g., cold water or ethanol).

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate
  • To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with chloroform (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-methylpyrazine-2-carboxylate.

Protocol 2: Synthesis of this compound
  • Dissolve the crude methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in methanol (5-10 volumes).

  • Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • The crude this compound will precipitate. Isolate the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of chloroform and petroleum ether.[1]

Data Presentation: Comparison of Synthesis Parameters

Table 1: Esterification of 5-Methylpyrazine-2-carboxylic acid

Catalyst Solvent Reaction Time (h) Yield (%) Reference
H₂SO₄Methanol4-6~95[1]
SOCl₂Methanol2-3High (not specified)General Knowledge
DCC/DMAPDichloromethane4-12High (not specified)[7]

Table 2: Hydrazinolysis of Methyl 5-methylpyrazine-2-carboxylate

Hydrazine Hydrate (eq) Solvent Reaction Time (h) Yield (%) Reference
2.0Methanol4~92[1]
3.0Ethanol887[8]

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_ester Esterification Issues cluster_hydraz Hydrazinolysis Issues cluster_solutions Potential Solutions LowConv Low Conversion IncCatalyst Increase Catalyst LowConv->IncCatalyst IncTime Increase Time LowConv->IncTime DryReagents Dry Reagents LowConv->DryReagents DarkColor Dark Color TempControl Control Temperature DarkColor->TempControl PureStart Purer Starting Material DarkColor->PureStart Isolation Isolation Difficulty Workup Optimize Work-up Isolation->Workup IncompleteHydraz Incomplete Reaction IncompleteHydraz->IncTime IncHydrazine Increase Hydrazine IncompleteHydraz->IncHydrazine Exotherm Exotherm SlowAddition Slow Addition Exotherm->SlowAddition PurificationHydraz Purification Issues Recrystallize Recrystallize PurificationHydraz->Recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Tubercular Potential of 5-Methylpyrazine-2-carbohydrazide and Pyrazinamide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative anti-tubercular activity, mechanisms of action, and experimental evaluation of 5-Methylpyrazine-2-carbohydrazide and the frontline tuberculosis drug, Pyrazinamide.

This guide provides a comprehensive comparison of the anti-tubercular properties of this compound and Pyrazinamide. The information presented is collated from scientific literature and is intended to support research and development efforts in the field of anti-tubercular drug discovery.

Quantitative Comparison of Anti-Tubercular Activity

The in-vitro anti-tubercular activity of this compound and Pyrazinamide against Mycobacterium tuberculosis H37Rv is summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration required to inhibit visible bacterial growth.

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)Experimental Conditions
This compound H37Rv>100Middlebrook 7H9 Broth, pH 6.8
Pyrazinamide H37Rv25 - 100Middlebrook 7H9 Broth, pH 5.5 - 5.8
Pyrazinamide H37Rv>100Middlebrook 7H9 Broth, pH 6.8

Note: The activity of Pyrazinamide is highly dependent on an acidic environment. Data presented for Pyrazinamide reflects typical MIC ranges observed under different pH conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the anti-tubercular activity of a compound. The following is a detailed methodology based on the widely used Broth Microdilution Method.

Broth Microdilution Method for MIC Determination

This method determines the MIC of a compound in a liquid culture medium.

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain
  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
  • Test compounds (this compound and Pyrazinamide)
  • Sterile 96-well microplates
  • Sterile saline solution with 0.05% Tween 80
  • McFarland 0.5 turbidity standard
  • Resazurin sodium salt solution (for Resazurin Microtiter Assay variant)

2. Inoculum Preparation:

  • A suspension of M. tuberculosis H37Rv is prepared in sterile saline with Tween 80 from a fresh culture grown on solid medium.
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
  • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Drug Dilution:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the compounds are prepared in Middlebrook 7H9 broth in the 96-well microplates to achieve a range of final concentrations.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the serially diluted compounds.
  • Control wells are included: a drug-free growth control, a sterility control (broth only), and a solvent control.
  • The microplates are sealed and incubated at 37°C for 7-14 days.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound that results in no visible growth of the bacteria.
  • For the Resazurin Microtiter Assay (REMA) variant, resazurin solution is added to each well after the incubation period. A color change from blue to pink indicates bacterial growth, and the MIC is the lowest concentration where the color remains blue.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the anti-tubercular activity of a compound using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bact_prep Bacterial Inoculum Preparation inoculation Inoculation of Microplate bact_prep->inoculation drug_prep Test Compound Serial Dilution drug_prep->inoculation incubation Incubation at 37°C (7-14 days) inoculation->incubation mic_det MIC Determination (Visual or REMA) incubation->mic_det pza_mechanism cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion Target1 Membrane Potential Disruption POA->Target1 Action Target2 Inhibition of trans-translation POA->Target2 Action

A Comparative Guide to the Structure-Activity Relationships of 5-Methylpyrazine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-methylpyrazine-2-carbohydrazide derivatives, focusing on their structure-activity relationships (SAR) in various biological contexts. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes synthetic and experimental workflows to facilitate objective comparison and further research.

Synthetic Pathway Overview

The general synthetic route to this compound derivatives commences with the esterification of 5-methylpyrazine-2-carboxylic acid.[1][2][3][4] This is followed by hydrazinolysis to form the key intermediate, this compound.[1][2][3][4] Subsequent condensation with a variety of aromatic aldehydes or ketones yields the final hydrazone derivatives.[1][2][3][4]

Synthesis_of_5_Methylpyrazine_2_carbohydrazide_Derivatives 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2- carboxylic acid Esterification Esterification (Methanol, H2SO4) 5-Methylpyrazine-2-carboxylic_acid->Esterification Methyl_5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine- 2-carboxylate Esterification->Methyl_5-methylpyrazine-2-carboxylate Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Methyl_5-methylpyrazine-2-carboxylate->Hydrazinolysis This compound 5-Methylpyrazine-2- carbohydrazide Hydrazinolysis->this compound Condensation Condensation (Aromatic aldehydes/ketones) This compound->Condensation Hydrazone_Derivatives 5-Methylpyrazine-2- carbohydrazide Derivatives (Hydrazones) Condensation->Hydrazone_Derivatives

General synthetic scheme for this compound derivatives.

Comparative Biological Activities

The biological activities of these derivatives have been explored against various targets, including bacteria, fungi, mycobacteria, and enzymes like urease. The following tables summarize the quantitative data from different studies to provide a clear comparison of their performance.

Antitubercular Activity

A series of this compound derivatives were evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[5] The results highlight that specific substitutions on the phenyl ring play a crucial role in their antimycobacterial efficacy.

Compound IDSubstitution (R)MIC (µg/mL)-log MICActivity
PM 5 2-Cl251.115Moderately Active
PM 6 3-Cl501.011Moderately Active
PM 7 4-Cl251.115Moderately Active
PM 11 2-NO2501.011Moderately Active
PM 12 3-NO2251.115Moderately Active
PM 13 4-NO2501.011Moderately Active
PM 14 4-N(CH3)2101.409Most Active
Isoniazid --1.137Standard
Pyrazinamide --1.115Standard

Data sourced from Miniyar et al., Arabian Journal of Chemistry (2013).[6]

The data suggests that electron-donating groups, such as the dimethylamino group in PM 14 , enhance the antitubercular activity, making it more potent than the standard drugs isoniazid and pyrazinamide under the tested conditions.[6]

Urease Inhibition Activity

The synthesized hydrazone derivatives of this compound were screened for their urease inhibitory activity. The parent carbohydrazide showed the most significant activity.

Compound ID% InhibitionIC50 (µM)
2 (this compound)70.2232.6 ± 2.7
Thiourea (Standard)96.921.8 ± 1.6

Data from Ahmad et al.[1]

Interestingly, the hydrazone derivatives showed non-significant urease inhibition, indicating that the free carbohydrazide moiety is crucial for this specific biological activity.[1]

Antioxidant Activity

The free radical scavenging activity of the compounds was evaluated using the DPPH assay. Gallic acid was used as the standard.

Compound ID% Radical ScavengingIC50 (µM)
2 (this compound)52.397336.67 ± 2.83
Gallic Acid (Standard)93.1323.44 ± 0.43

Data from Ahmad et al.[1][7]

Similar to the urease inhibition results, the parent carbohydrazide was the most active antioxidant, although at a significantly higher concentration than the standard.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.

Synthesis of this compound (2)

5-Methylpyrazine-2-carboxylic acid is first converted to its methyl ester by refluxing with methanol in the presence of catalytic sulfuric acid.[1] The resulting methyl 5-methylpyrazine-2-carboxylate (8.3g, 54.5 mmol) is then treated with 80% hydrazine hydrate (5.45g, 109 mmol) in methanol and refluxed for 4 hours.[1] After reflux, methanol is removed under reduced pressure, and the concentrated product is recrystallized from chloroform and petroleum ether to yield creamy colored crystals of this compound.[1]

General Procedure for the Synthesis of Hydrazone Derivatives

A solution of an appropriate aromatic aldehyde or ketone (0.05 M) in ethanol is added to a solution of this compound (0.05 M) in 10 mL of ethanol.[6] The mixture is then refluxed for 4 hours.[6] Upon cooling, the precipitated product is filtered, dried, and recrystallized from aqueous ethanol.[6]

Antitubercular Activity Screening

The in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv is determined using the Middlebrook 7H-9 broth dilution method.[6] The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the growth of the mycobacteria, is determined.[6]

Antimicrobial_Screening_Workflow Start Start: Synthesized Derivatives Prepare_Stock Prepare Stock Solutions of Derivatives Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions of Compounds in Broth Prepare_Stock->Serial_Dilution Inoculate_Broth Inoculate Middlebrook 7H-9 Broth with M. tuberculosis Inoculate_Broth->Serial_Dilution Incubation Incubate at 37°C Serial_Dilution->Incubation Observe_Growth Visually Inspect for Bacterial Growth Incubation->Observe_Growth Observe_Growth->Incubation Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC No Growth End End: Activity Data Determine_MIC->End

Workflow for antitubercular activity screening.
Urease Inhibition Assay

The urease inhibition activity is determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The assay mixture, containing urease enzyme and the test compound, is incubated with urea. The absorbance is measured at a specific wavelength to quantify the ammonia concentration. Thiourea is commonly used as a standard inhibitor.[1]

DPPH Radical Scavenging Assay

The antioxidant activity is evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A solution of the test compound is mixed with a DPPH solution. The decrease in absorbance, resulting from the scavenging of the DPPH radical, is measured spectrophotometrically. The percentage of radical scavenging activity is then calculated. Gallic acid is often used as a positive control.[1]

References

Validating the Synthesis of 5-Methylpyrazine-2-carbohydrazide: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic methodologies for 5-Methylpyrazine-2-carbohydrazide, a key intermediate in the development of novel therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of a well-established two-step synthesis alongside modern, one-pot alternatives. The guide includes detailed experimental protocols, comparative data, and complete spectral analysis for the validation of the target compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of various biologically active molecules, including potential anti-tubercular and antimicrobial agents. The validation of its synthesis through robust analytical techniques is paramount for ensuring the purity and identity of the compound, which is critical for subsequent drug discovery and development processes. This guide outlines and compares the traditional two-step synthesis with potential one-pot alternatives, providing the necessary data for researchers to make informed decisions about their synthetic strategies.

Comparison of Synthetic Methodologies

The synthesis of this compound is commonly achieved through a two-step process involving the esterification of 5-methylpyrazine-2-carboxylic acid followed by hydrazinolysis. While reliable, this method can be time-consuming. Modern synthetic approaches, such as one-pot syntheses using coupling agents or microwave assistance, offer potential improvements in efficiency and sustainability.

Parameter Established Two-Step Synthesis Alternative One-Pot Synthesis (EDC/HOBt Coupling) Alternative One-Pot Synthesis (Microwave-Assisted)
Starting Material 5-Methylpyrazine-2-carboxylic acid5-Methylpyrazine-2-carboxylic acid5-Methylpyrazine-2-carboxylic acid
Key Reagents Methanol, Sulfuric Acid, Hydrazine HydrateEDC, HOBt, Hydrazine Hydrate, Base (e.g., DIPEA)Hydrazine Hydrate
Reaction Steps 2 (Esterification + Hydrazinolysis)11
Reaction Time ~9 hours (5h reflux + 4h reflux)12-24 hours10-20 minutes
Typical Yield ~94%[1]Potentially highPotentially high
Work-up Extraction, RecrystallizationAqueous work-up, ExtractionSimple filtration
Advantages Well-established, high yield[1]Fewer steps, milder conditionsRapid synthesis, energy efficient
Disadvantages Longer reaction time, multiple stepsCost of coupling agentsRequires specialized equipment

Experimental Protocols

Established Two-Step Synthesis of this compound[1]

Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

  • To a solution of 5-methylpyrazine-2-carboxylic acid (8.0 g, 56.0 mmol) in excess methanol, a few drops of concentrated sulfuric acid are added.

  • The mixture is refluxed for 5 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in water (400 mL) and solid sodium bicarbonate is added in portions until effervescence ceases (pH ~9).

  • The aqueous layer is extracted with chloroform (3 x 400 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude methyl ester.

Step 2: Synthesis of this compound

  • To a methanolic solution of methyl 5-methylpyrazine-2-carboxylate (8.3 g, 54.5 mmol), 80% hydrazine hydrate (5.45 g, 109 mmol) is added.

  • The mixture is refluxed for 4 hours.

  • Methanol is removed under reduced pressure.

  • The concentrated product is recrystallized from chloroform and petroleum ether to afford creamy colored crystals of this compound.

Alternative Method 1: One-Pot Synthesis using EDC/HOBt Coupling (Proposed)
  • To a stirred solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) at 0 °C, are added HOBt (1.1 eq) and EDC.HCl (1.1 eq).

  • The mixture is stirred for 30 minutes at 0 °C.

  • Hydrazine hydrate (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) are added.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Alternative Method 2: Microwave-Assisted One-Pot Synthesis (Proposed)
  • In a microwave-safe vessel, 5-methylpyrazine-2-carboxylic acid (1.0 eq) is mixed with an excess of hydrazine hydrate (e.g., 5-10 eq).

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-20 minutes).

  • The reaction progress is monitored by TLC.

  • After cooling, the excess hydrazine hydrate is removed under reduced pressure.

  • The resulting solid is triturated with a suitable solvent (e.g., cold water or ethanol) and collected by filtration to yield the desired product.

Spectral Analysis and Validation

The identity and purity of the synthesized this compound were confirmed by a suite of spectroscopic methods. The data presented below corresponds to the product obtained from the established two-step synthesis.

Technique Observed Peaks/Signals
¹H NMR (CDCl₃, 300 MHz)δ 9.24 (s, 1H, H-3 pyrazine), 8.40 (s, 1H, H-6 pyrazine), 2.66 (s, 3H, CH₃)[1]
¹³C NMR (CDCl₃, 75 MHz)δ 163.73 (C=O), 157.58 (C-5 pyrazine), 143.11 (C-3 pyrazine), 142.65 (C-6 pyrazine), 140.94 (C-2 pyrazine), 21.94 (CH₃)[1]
FT-IR (cm⁻¹)3302, 3205 (N-H stretching), 3036 (C-H aromatic), 1647 (C=O stretching, Amide I), 1616, 1510 (C=C, C=N stretching)[1]
Mass Spec. (EIMS)m/z 152 [M⁺] (48%), 121 (31%), 94 (100%)[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the established and alternative synthetic routes.

established_synthesis start 5-Methylpyrazine-2-carboxylic acid ester Methyl 5-methylpyrazine-2-carboxylate start->ester CH3OH, H2SO4 (cat.) Reflux, 5h final This compound ester->final NH2NH2·H2O Reflux, 4h

Established Two-Step Synthesis Workflow

one_pot_synthesis cluster_edc EDC/HOBt Coupling cluster_mw Microwave-Assisted start_edc 5-Methylpyrazine-2-carboxylic acid final_edc This compound start_edc->final_edc EDC, HOBt, NH2NH2·H2O DIPEA, rt, 12-24h start_mw 5-Methylpyrazine-2-carboxylic acid final_mw This compound start_mw->final_mw NH2NH2·H2O Microwave, 10-20 min

Alternative One-Pot Synthesis Workflows

Conclusion

The established two-step synthesis of this compound provides a high-yielding and reliable method, which is thoroughly validated by the presented spectral data. However, for laboratories equipped with parallel synthesis or microwave reactors, the proposed one-pot alternatives offer significant advantages in terms of reduced reaction times and operational simplicity. The direct conversion of the carboxylic acid to the carbohydrazide using coupling agents like EDC/HOBt represents a milder alternative, while the microwave-assisted approach offers a dramatic reduction in reaction time. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and cost considerations. The comprehensive spectral data provided in this guide serves as a benchmark for the successful synthesis and validation of this compound, regardless of the chosen method.

References

Comparative analysis of different synthetic routes to 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methylpyrazine-2-carbohydrazide is a significant scaffold in medicinal chemistry, notably as a precursor for various derivatives with therapeutic potential, including anti-tubercular agents.[1] This guide provides a comparative analysis of the prevalent synthetic routes to this compound, focusing on a common multi-step pathway commencing from 5-methylpyrazine-2-carboxylic acid. The analysis includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflow.

Dominant Synthetic Pathway

The most frequently documented synthesis of this compound is a two-step process that begins with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by hydrazinolysis of the resulting ester.[1][2][3][4] This approach is favored for its straightforward reaction sequence and generally good yields.

Experimental Protocols

Step 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

The initial step involves the conversion of 5-methylpyrazine-2-carboxylic acid to its methyl ester.[2] This is typically achieved through a Fischer esterification reaction.

Methodology:

  • 5-Methylpyrazine-2-carboxylic acid (8.0g, 56.0 mmol) is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid (a few drops) is added to the solution.

  • The mixture is heated to reflux for 5 hours.

  • Following the reflux period, the methanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is transferred to a beaker and diluted with water (400 mL).

  • Solid sodium bicarbonate (NaHCO₃) is cautiously added in portions until the cessation of effervescence, achieving a pH of approximately 9.

  • The aqueous solution is then extracted with chloroform (3 x 400 mL).

  • The combined organic extracts are evaporated to yield the crude methyl 5-methylpyrazine-2-carboxylate.[2]

Step 2: Synthesis of this compound

The final step is the conversion of the methyl ester to the target carbohydrazide via reaction with hydrazine hydrate.[2]

Methodology:

  • Methyl 5-methylpyrazine-2-carboxylate (8.3g, 54.5 mmol) is dissolved in methanol.

  • An 80% solution of hydrazine hydrate (5.45g, 109 mmol) is added to the methanolic solution of the ester.

  • The reaction mixture is heated under reflux for 4 hours.

  • After reflux, the methanol is distilled off using a rotary evaporator.

  • The concentrated residue is recrystallized from chloroform and petroleum ether to afford creamy colored crystals of this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic route.

StepStarting MaterialReagentsReaction TimeTemperatureProduct
1. Esterification5-Methylpyrazine-2-carboxylic acidMethanol, Conc. H₂SO₄ (cat.)5 hoursRefluxMethyl 5-methylpyrazine-2-carboxylate
2. HydrazinolysisMethyl 5-methylpyrazine-2-carboxylate80% Hydrazine hydrate, Methanol4 hoursRefluxThis compound

Alternative Starting Material Syntheses

The commercial availability and cost of 5-methylpyrazine-2-carboxylic acid can influence the overall efficiency of the synthesis. Alternative routes to this starting material have been reported:

  • From 2,5-Dimethylpyrazine: An improved synthesis involves the free-radical chlorination of 2,5-dimethylpyrazine, followed by hydrolysis and subsequent oxidation with potassium permanganate to yield 5-methylpyrazine-2-carboxylic acid in a 47% overall yield.[5]

  • From Methylglyoxal and o-Phenylenediamine: This method involves the cyclization of methylglyoxal and o-phenylenediamine, followed by oxidation, acidification, and decarboxylation to produce 5-methylpyrazine-2-carboxylic acid.[6]

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathway to this compound.

SynthesisWorkflow A 5-Methylpyrazine-2-carboxylic Acid R1 Methanol, H₂SO₄ (cat.) Reflux, 5h A->R1 B Methyl 5-methylpyrazine-2-carboxylate R2 Hydrazine Hydrate Methanol, Reflux, 4h B->R2 C This compound R1->B R2->C

Caption: Synthetic pathway to this compound.

Conclusion

The synthesis of this compound via esterification of 5-methylpyrazine-2-carboxylic acid followed by hydrazinolysis is a well-established and reliable method.[1][2][3][4] The efficiency of this route is dependent on the accessibility of the starting carboxylic acid. Researchers can consider alternative syntheses for the starting material based on cost and availability of precursors. The provided experimental protocols and data offer a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the In Vitro Cytotoxicity of 5-Methylpyrazine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those incorporating the pyrazine nucleus, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative assessment of the in vitro cytotoxic potential of 5-Methylpyrazine-2-carbohydrazide derivatives, a class of compounds showing promise in anticancer research. While direct comparative cytotoxicity data for a comprehensive series of these specific derivatives is limited in publicly available literature, this guide synthesizes available data on structurally related compounds to provide a valuable reference for researchers in the field.

Comparison of Cytotoxic Activity

While a dedicated study detailing the comparative in vitro cytotoxicity of a series of this compound derivatives against various cancer cell lines is not extensively documented, the broader class of pyrazine and carbohydrazide derivatives has shown significant anticancer potential. The following table summarizes the cytotoxic activities (IC50 values) of structurally related compounds to provide a contextual benchmark for the potential efficacy of this compound derivatives.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Hederagenin–Pyrazine Derivative Compound 9A549 (Lung)3.45 ± 0.59[1]
Hederagenin–Pyrazine Derivative Compound 9MCF-7 (Breast)4.48 ± 0.87[1]
Hederagenin–Pyrazine Derivative Compound 9HepG2 (Liver)3.22 ± 0.41[1]
Furan-Carbohydrazide Derivative Compound 3eA549 (Lung)43.38[2]
Furan-Carbohydrazide Derivative Compound 3aA549 (Lung)78.41[2]
Furan-Carbohydrazide Derivative Compound 3bA549 (Lung)105.72[2]
Imidazopyridine-Carbohydrazide Compound 7d (4-bromophenyl)MCF-7 (Breast)22.6[3]
Imidazopyridine-Carbohydrazide Compound 7d (4-bromophenyl)HT-29 (Colon)13.4[3]
Dihydropyrazole-Carbohydrazide Compound 2dMDA-MB-231 (Breast)24 - 26[4]
Dihydropyrazole-Carbohydrazide Compound 2cMCF-7 (Breast)23 - 28[4]

Note: The data presented is for structurally related compounds and is intended to provide a comparative context for the potential cytotoxicity of this compound derivatives.

Experimental Protocols

The assessment of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for this purpose.

MTT Assay Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines the key steps for evaluating the cytotoxic effects of this compound derivatives on cultured cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the test compounds are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Assay:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken to ensure complete dissolution of the formazan.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in the assessment of these derivatives, the following diagrams illustrate the synthetic pathway and the general workflow for evaluating their anticancer potential.

G cluster_synthesis Synthesis of this compound Derivatives 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2- carboxylic acid Esterification Esterification (Ethanol, H₂SO₄) 5-Methylpyrazine-2-carboxylic_acid->Esterification Methyl_5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine- 2-carboxylate Esterification->Methyl_5-methylpyrazine-2-carboxylate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_5-methylpyrazine-2-carboxylate->Hydrazinolysis This compound 5-Methylpyrazine-2- carbohydrazide Hydrazinolysis->this compound Condensation Condensation with Aromatic Aldehydes This compound->Condensation Schiff_Base_Derivatives N'-Arylmethylidene-5-methylpyrazine- 2-carbohydrazide Derivatives Condensation->Schiff_Base_Derivatives

Caption: Synthetic pathway for this compound derivatives.

G cluster_workflow In Vitro Cytotoxicity Evaluation Workflow Start Synthesized This compound Derivatives Cell_Culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) Start->Cell_Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) Lead_Identification->Mechanism_Studies End Lead Optimization Mechanism_Studies->End

Caption: General workflow for in vitro cytotoxicity evaluation.

Potential Signaling Pathways in Cytotoxicity

The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. Based on studies of structurally related hydrazone derivatives, a plausible mechanism of action for this compound derivatives involves the intrinsic apoptotic pathway.

G Compound 5-Methylpyrazine-2- carbohydrazide Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Postulated intrinsic apoptotic pathway induced by the derivatives.

References

A Comparative Analysis of 5-Methylpyrazine-2-carbohydrazide's Efficacy Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 27, 2025

Quantitative Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA represents a significant challenge in both hospital and community settings, demonstrating resistance to all β-lactam antibiotics. Vancomycin has long been the primary therapeutic choice for serious MRSA infections.[1] The following table summarizes the available efficacy data for a 5-methylpyrazine derivative in comparison to vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA

CompoundBacterial StrainMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneS. aureus (General)Effective (Specific MIC not reported)[2]
VancomycinMRSA0.5 - 2[1][3][4]
Vancomycin (hVISA/VISA)MRSA4 - 8[4]

Note: Data for the 5-methylpyrazine derivative is against a general S. aureus strain, not specifically a confirmed MRSA strain. The term "Effective" indicates reported antibacterial activity without a specific MIC value.

Quantitative Efficacy Against Multidrug-Resistant Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to a wide array of antibiotics. Carbapenems and specific cephalosporins are often employed in treatment regimens.[5] The comparative efficacy is detailed below.

Table 2: Minimum Inhibitory Concentration (MIC) Against P. aeruginosa

CompoundBacterial StrainMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneP. aeruginosa25[2]
CeftazidimeMultidrug-Resistant P. aeruginosa≥ 32[6]
Ceftazidime-avibactamMultidrug-Resistant P. aeruginosaMIC₅₀/₉₀: 4/16[7]
MeropenemMultidrug-Resistant P. aeruginosaMIC often ≥ 8[6][8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial efficacy studies. The following is a detailed methodology for a standard broth microdilution assay, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of 5-Methylpyrazine-2-carbohydrazide (or its derivative) and comparator antibiotics in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Potential Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related pyrazine derivatives suggest that their antibacterial effects may stem from the inhibition of essential bacterial enzymes. One proposed target is DNA gyrase, an enzyme critical for DNA replication and repair.[9] Interference with this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Further research is required to definitively identify the molecular targets of this compound and its derivatives.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for an experimental antibacterial compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_prep Inoculum Dilution mcfarland->inoculum_prep plate_inoculation Inoculate Microtiter Plate inoculum_prep->plate_inoculation compound_prep Compound Dilution Series compound_prep->plate_inoculation incubation Incubate (16-20h, 35°C) plate_inoculation->incubation visual_inspection Visual Inspection incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

The preliminary data on a derivative of this compound suggests that this chemical scaffold holds promise as a source of new antibacterial agents. While its efficacy against P. aeruginosa appears moderate, its potential against Gram-positive organisms like S. aureus warrants further investigation, specifically against well-characterized MRSA strains. The development of novel compounds that can circumvent existing resistance mechanisms is paramount in the ongoing battle against infectious diseases. Future studies should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a clear structure-activity relationship and to identify lead candidates with potent activity against a wide spectrum of drug-resistant bacteria.

References

Cross-Validation of Analytical Methods for 5-Methylpyrazine-2-carbohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed experimental protocols and summarizes key validation parameters in structured tables to facilitate a comprehensive comparison. The objective is to offer a foundational framework for the development and cross-validation of analytical methods for 5-Methylpyrazine-2-carbohydrazide.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for compounds structurally related to this compound. This data can serve as a benchmark when developing and validating a method for the target analyte.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for a Structurally Related Pyrazine Derivative

Validation ParameterExpected PerformanceAcceptance Criteria
Linearity (r²)≥ 0.999≥ 0.99
Range20 - 120 µg/mLApplication-dependent
Accuracy (% Recovery)98.0 - 102.0%80 - 120%
Precision (% RSD) - Repeatability≤ 2.0%≤ 15%
Limit of Detection (LOD)~0.1 µg/mLReportable
Limit of Quantitation (LOQ)~0.3 µg/mLReportable

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for a Structurally Related Pyrazine Derivative

Validation ParameterExpected PerformanceAcceptance Criteria
Linearity (r²)≥ 0.998≥ 0.99
Range0.05 - 10 µg/mLApplication-dependent
Accuracy (% Recovery)90 - 110%80 - 120%
Precision (% RSD) - Repeatability< 10%≤ 15%
Limit of Detection (LOD)0.01 - 0.1 ng/mLReportable
Limit of Quantitation (LOQ)0.03 - 0.3 ng/mLReportable

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are proposed protocols for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for the closely related compound, pyrazinamide.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm particle size).[1]

  • Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 269 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of 2-Hydroxy-5-methylpyrazine.[2]

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions for this compound would need to be determined by analyzing a pure standard.

  • Sample Preparation:

    • A known amount of the sample is dissolved in a suitable solvent (e.g., ethyl acetate).

    • An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) is added.

    • The sample is vortexed and centrifuged.

    • The supernatant is transferred to an autosampler vial for injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Bulk Sample of This compound Prep_HPLC Prepare for HPLC (Dissolve in Mobile Phase) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Solvent Extraction & IS Spike) Sample->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data (Linearity, Accuracy, Precision) HPLC->Data_HPLC Data_GCMS GC-MS Data (Linearity, Accuracy, Precision) GCMS->Data_GCMS Compare Cross-Validation (Compare Performance Data) Data_HPLC->Compare Data_GCMS->Compare

Workflow for the cross-validation of HPLC and GC-MS methods.

SignalingPathways cluster_hplc HPLC Method cluster_gcms GC-MS Method HPLC_Start Sample Injection HPLC_Sep Chromatographic Separation (C8 Column) HPLC_Start->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Quant Quantification HPLC_Det->HPLC_Quant GCMS_Start Sample Injection GCMS_Sep Chromatographic Separation (DB-5ms Column) GCMS_Start->GCMS_Sep GCMS_Ion Electron Ionization GCMS_Sep->GCMS_Ion GCMS_Det Mass Spectrometry (SIM Mode) GCMS_Ion->GCMS_Det GCMS_Quant Quantification GCMS_Det->GCMS_Quant

Experimental workflows for HPLC and GC-MS analysis.

References

Benchmarking the enzyme inhibitory activity of 5-Methylpyrazine-2-carbohydrazide against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the enzyme inhibitory activity of 5-Methylpyrazine-2-carbohydrazide, with a primary focus on its efficacy against urease. The performance of this compound is benchmarked against established urease inhibitors, supported by experimental data to offer an objective evaluation for researchers in drug discovery and related fields.

Quantitative Comparison of Urease Inhibitors

The inhibitory potential of this compound against urease has been quantified and compared with well-known standard inhibitors, thiourea and acetohydroxamic acid. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 Value (µM)Notes
This compound Urease232.6 ± 2.7The parent hydrazide compound showed more significant activity compared to its hydrazone derivatives.
ThioureaUrease21.0 - 22.4A widely used standard inhibitor in urease activity assays.[1]
Acetohydroxamic Acid (AHA)Urease~900A clinically used urease inhibitor, though less potent in vitro compared to thiourea.[2] It is an FDA-approved drug for treating certain urinary tract infections.[3][4]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. The following is a detailed methodology for an in vitro urease inhibition assay, based on the widely used Berthelot method.[5]

In Vitro Urease Inhibition Assay (Berthelot Method)

1. Principle: This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.[5] The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound.[5] The absorbance of this colored product is measured spectrophotometrically, and it is directly proportional to the ammonia concentration.[5]

2. Materials and Reagents:

  • Urease enzyme (e.g., from Jack bean)

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0-7.5)

  • Test compound (this compound)

  • Standard inhibitors (Thiourea, Acetohydroxamic Acid)

  • Phenol reagent

  • Sodium hypochlorite solution

  • Sodium nitroprusside (catalyst)

  • 96-well microplate

  • Microplate reader

  • Incubator

3. Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with the assay buffer.
  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of urease enzyme solution to each well, except for the blank. Add varying concentrations of the test compound or standard inhibitors to the respective wells. Include a control well with the enzyme and solvent only (no inhibitor). Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
  • Reaction Initiation: Add the urea substrate solution to all wells to start the enzymatic reaction.
  • Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C.
  • Color Development: Stop the reaction and initiate color development by adding the phenol reagent and sodium hypochlorite solution to each well.
  • Absorbance Measurement: After a further incubation period to allow for color development, measure the absorbance of each well using a microplate reader at a wavelength of approximately 625-670 nm.[5]

4. Data Analysis: The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

Urease Catalytic Pathway and Inhibition

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbamate.[6] This reaction is crucial for certain pathogenic bacteria, such as Helicobacter pylori, to survive in acidic environments.[5] Urease inhibitors block this activity, representing a key therapeutic strategy.

Urease_Pathway cluster_0 Urease Catalysis cluster_1 Inhibition Urea Urea Urease Urease (Ni²⁺) Urea->Urease Binds to Active Site Intermediate Carbamate Urease->Intermediate Hydrolysis Ammonia1 Ammonia (NH₃) Intermediate->Ammonia1 Spontaneous Decomposition CarbonDioxide Carbon Dioxide (CO₂) Intermediate->CarbonDioxide Ammonia2 Ammonia (NH₃) CarbonDioxide->Ammonia2 Inhibitor This compound (or other inhibitors) Inhibitor->Urease Blocks Active Site

Caption: Urease catalytic pathway and the mechanism of inhibition.

Experimental Workflow for Urease Inhibition Assay

The following diagram outlines the general workflow for screening and characterizing compounds for their urease inhibitory activity.

Experimental_Workflow cluster_workflow Urease Inhibition Assay Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Plate Setup (Controls and Test Concentrations) A->B C Enzyme-Inhibitor Pre-incubation B->C D Reaction Initiation (Substrate Addition) C->D E Reaction Incubation D->E F Colorimetric Reaction (Berthelot Reagents) E->F G Absorbance Measurement (Spectrophotometer) F->G H Data Analysis (% Inhibition, IC50 Calculation) G->H

Caption: A generalized workflow for an in vitro urease inhibition assay.

Broader Context and Future Directions

While the primary focus of this guide is on urease inhibition, it is noteworthy that the hydrazide chemical scaffold, present in this compound, is a well-established pharmacophore in the design of various enzyme inhibitors. Hydrazide and its derivatives have shown inhibitory activity against other enzyme classes, including:

  • Monoamine Oxidases (MAOs): Historically, hydrazide-containing drugs have been utilized as MAO inhibitors for the treatment of depression.[5]

  • Laccases: Certain hydrazide-hydrazone derivatives have been identified as inhibitors of laccase, a copper-containing enzyme.

  • Kinases: The pyrazine ring, also a feature of the title compound, is present in several kinase inhibitors.

Currently, specific experimental data on the inhibitory activity of this compound against MAOs and laccases is not available in the public domain. Future research could explore the inhibitory profile of this compound and its analogs against a broader panel of enzymes to fully elucidate its therapeutic potential. Such studies would be valuable in expanding the known bioactivity of this class of compounds.

References

A Comparative Guide to the Synthesis of 5-Methylpyrazine-2-carbohydrazide: Reproducibility and Robustness Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published protocols for the synthesis of 5-Methylpyrazine-2-carbohydrazide, a crucial building block in the development of various pharmaceutical agents. We will delve into the reproducibility and potential robustness of these methods, presenting quantitative data, detailed experimental procedures, and a visual workflow to aid in your research and development endeavors.

Comparison of Synthesis Protocols

The primary and most frequently reported method for the synthesis of this compound is a two-step process commencing with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by the hydrazinolysis of the resulting ester. While the general approach is consistent across various reports, key differences in reaction conditions, particularly reaction times and the concentration of hydrazine hydrate, can influence the overall yield and potentially the purity of the final product.

Below is a summary of quantitative data from two distinct protocols found in the literature.

ParameterProtocol 1Protocol 2
Starting Material 5-Methylpyrazine-2-carboxylic acid5-Methylpyrazine-2-carboxylic acid
Intermediate Methyl 5-methylpyrazine-2-carboxylateMethyl 5-methylpyrazine-2-carboxylate
Esterification Yield 95%[1]Not explicitly reported
Hydrazinolysis Yield 94%[1]87% (overall for two steps)[2]
Overall Yield ~89%87%[2]

Detailed Experimental Methodologies

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on published literature.

Step 1: Esterification of 5-Methylpyrazine-2-carboxylic acid

Protocol 1:

To a solution of 5-methylpyrazine-2-carboxylic acid (8.0 g, 56.0 mmol) in excess methanol, a few drops of concentrated sulfuric acid are added as a catalyst.[1] The mixture is then brought to reflux and heated for 5 hours.[1] Following reflux, the solvent is removed in vacuo. The residue is then dissolved in water (400 mL) and solid sodium bicarbonate is added in portions until effervescence ceases, achieving a pH of approximately 9.[1] The aqueous layer is extracted three times with chloroform (3 x 400 mL). The combined organic extracts are then evaporated to afford the crude methyl 5-methylpyrazine-2-carboxylate.[1]

Protocol 2:

5-Methylpyrazine-2-carboxylic acid (0.1 M) is dissolved in methanol (2.0 M).[2] A few drops of concentrated sulfuric acid are added, and the mixture is refluxed for 24 hours.[2]

Step 2: Hydrazinolysis of Methyl 5-methylpyrazine-2-carboxylate

Protocol 1:

The methyl 5-methylpyrazine-2-carboxylate (8.3 g, 54.5 mmol) is dissolved in methanol and treated with 80% hydrazine hydrate (5.45 g, 109 mmol).[1] The reaction mixture is refluxed for 4 hours.[1] After reflux, the methanol is distilled off, and the concentrated product is recrystallized from chloroform and petroleum ether to yield this compound as creamy colored crystals.[1]

Protocol 2:

To the reaction mixture from the esterification step, 100% hydrazine hydrate (3 M) is added, and the mixture is further refluxed for 8 hours.[2] The product is then concentrated under reduced pressure and cooled. The resulting solid is washed with cold water and crystallized from 95% ethanol to give this compound.[2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis A 5-Methylpyrazine-2-carboxylic acid C Reflux A->C B Methanol (solvent) Sulfuric Acid (catalyst) B->C D Work-up (NaHCO3, Extraction) C->D E Methyl 5-methylpyrazine-2-carboxylate D->E G Reflux E->G F Hydrazine Hydrate F->G H Purification (Recrystallization) G->H I This compound H->I

References

In Silico Docking Analysis of 5-Methylpyrazine-2-carbohydrazide and Its Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico docking studies of 5-Methylpyrazine-2-carbohydrazide and its derivatives against various enzymatic targets. The data presented is compiled from multiple studies to offer insights into potential therapeutic applications and to guide further research.

This compound, a pyrazinamide analog, and its derivatives have garnered interest in medicinal chemistry due to their potential as inhibitors of various enzymes implicated in disease. In silico molecular docking is a crucial computational technique that predicts the preferred orientation of a molecule when bound to a target, providing valuable information on binding affinity and interaction patterns. This guide summarizes key findings from docking studies on several important enzyme targets.

Comparative Docking Performance

The following tables present a summary of in silico docking data for this compound derivatives and other inhibitors against key enzymatic targets. Direct docking scores for the parent compound, this compound, are not consistently available across all studies; therefore, data for its closely related derivatives are presented.

Target: Mycobacterium tuberculosis Pyrazinamidase (PZase)

Mutations in the PZase enzyme are a primary cause of resistance to the frontline anti-tubercular drug pyrazinamide (PZA). In silico studies are vital for designing novel derivatives that can overcome this resistance.

Compound/DerivativeMutant PZase ModelDocking Score (kcal/mol)Interacting ResiduesReference
Pyrazinoic acid pivaloyloxymethyl esterAsp8Gly-51.96Not specified[1]
Pyrazinoic acid pivaloyloxymethyl esterLys96Thr-49.88Not specified[1]
Pyrazinoic acid pivaloyloxymethyl esterSer104Arg-57.79Not specified[1]
6-chloro-N-(4-fluorophenyl) pyrazine-2-carboxamideCys138Tyr-55.63Not specified[1]
6-chloro-N-(4-fluorophenyl) pyrazine-2-carboxamideCys138Ser-54.90Not specified[1]
Pyrazinamide (PZA)Wild-Type-34.98Lys96, Asp49, Asp8, Cys138, Trp68, Phe13, Ala134, Thr135[1]
Target: Mycobacterium tuberculosis Pantothenate Synthetase

Pantothenate synthetase is a potential target for novel anti-tubercular agents.

Compound/DerivativeDocking Score (kcal/mol)Interacting ResiduesReference
Pyrazine-based Hydrazone (Compound 8b)Favorable binding interactions reportedNot specified in detail[2]
Pyrazine-based Hydrazone (Compound 8c)Favorable binding interactions reportedNot specified in detail[2]
Pyrazine-based Hydrazone (Compound 8d)Favorable binding interactions reportedNot specified in detail[2]
Target: Lumazine Synthase of M. tuberculosis

Lumazine synthase is another enzyme explored as a target for anti-tubercular drug design.

Compound/DerivativeDocking ScoreInteracting ResiduesReference
Pyrazine-Oxadiazole-Azetidinone Hybrid (7B)-59.0 to -54.0Not specified[3]
Pyrazine-Oxadiazole-Azetidinone Hybrid (7G)-59.0 to -54.0Not specified[3]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies cited in the reviewed literature for in silico docking studies generally follow a standardized workflow. Below is a detailed, generalized protocol that researchers can adapt for their own studies.

Ligand Preparation
  • 3D Structure Generation: The 3D structures of this compound and its derivatives are generated using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Energy Minimization: The initial 3D structures are then subjected to energy minimization to obtain a stable conformation. This is typically performed using force fields like MMFF94. The process aims to find the geometry of the molecule that corresponds to a local or global energy minimum.

  • File Format Conversion: The energy-minimized ligand structures are saved in a suitable format for docking software, such as .pdb or .mol2.

Protein Preparation
  • PDB Structure Retrieval: The 3D crystallographic structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

  • Protein Clean-up: The raw PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. This step is crucial to avoid interference during the docking process.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein structure.

  • Charge Assignment: Appropriate atomic charges are assigned to the protein residues.

Molecular Docking Simulation
  • Software Selection: A variety of software packages are available for molecular docking, including AutoDock, GOLD, and VLifeMDS.

  • Binding Site Definition: The active site of the enzyme is defined. This can be done by identifying the amino acid residues known to be involved in the catalytic activity or by using the coordinates of a co-crystallized native ligand. A grid box is typically generated around the active site to define the search space for the ligand.

  • Docking Algorithm: The docking program's algorithm is used to explore various possible conformations of the ligand within the defined binding site. These algorithms, such as genetic algorithms or Lamarckian genetic algorithms, generate a range of potential binding poses.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on these scores.

Analysis of Docking Results
  • Binding Affinity: The docking scores of the best-ranked poses are analyzed to predict the binding affinity of the ligand for the target enzyme.

  • Interaction Analysis: The binding mode of the top-ranked pose is visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the enzyme's active site. Visualization tools like PyMOL or Discovery Studio Visualizer are commonly used for this purpose.

Visualizations

The following diagrams illustrate the generalized workflow of an in silico docking study and a conceptual representation of enzyme inhibition.

Caption: Generalized workflow for in silico molecular docking studies.

Enzyme_Inhibition_Pathway cluster_inhibition Inhibition Enzyme Target Enzyme Product Product Enzyme->Product Catalysis Blocked Catalysis Blocked Substrate Substrate Substrate->Enzyme Inhibitor 5-Methylpyrazine-2- carbohydrazide Derivative Inhibitor->Enzyme Binding

Caption: Conceptual diagram of competitive enzyme inhibition.

References

Safety Operating Guide

Proper Disposal of 5-Methylpyrazine-2-carbohydrazide: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Methylpyrazine-2-carbohydrazide. The following procedures are based on established safety protocols for structurally similar pyrazine compounds and general laboratory chemical waste guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

Immediate Safety Considerations
Personal Protective Equipment (PPE) Summary
Protection Type Specification Rationale
Eye Protection Chemical safety goggles or face shield.To protect against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if creating dust.To avoid inhalation of potentially irritating particles.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound in standard trash or down the drain.[3][4][5]

  • Waste Segregation and Containerization:

    • Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container should have a secure, leak-proof lid.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Leave the chemical in its original container if possible.

  • Handling Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must also be treated as hazardous waste.

    • Place these contaminated items in a sealed bag before disposing of them in the designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and restrict access.

    • For liquid spills, use an inert absorbent material (e.g., Chemizorb®) to contain and collect the waste.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Place all cleanup materials into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory.[2]

    • Keep the container away from heat, sparks, open flames, and other ignition sources.[2]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The waste must be disposed of at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][4][6]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Waste Generation cluster_spill Spill Scenario cluster_disposal Disposal start Start: Handling 5-Methylpyrazine- 2-carbohydrazide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Identify & Label Hazardous Waste Container ppe->container generation Generate Waste (Unused chemical, contaminated items) container->generation segregation Segregate Waste into Designated Container generation->segregation spill Spill Occurs generation->spill storage Store Sealed Container in Designated Satellite Area segregation->storage contain Contain Spill with Inert Absorbent spill->contain cleanup Collect Cleanup Debris contain->cleanup cleanup->segregation ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs final Dispose at Approved Waste Disposal Plant ehs->final

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: The disposal procedures outlined above are based on safety data for structurally similar compounds. Always consult the specific Safety Data Sheet for any chemical and adhere to your institution's established protocols and all applicable regulations.

References

Essential Safety and Operational Guide for 5-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Methylpyrazine-2-carbohydrazide. The following protocols are designed for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldEssential for protecting against splashes and airborne particles that can cause serious eye damage. A face shield is recommended for procedures with a higher risk of splashing.[1][4][6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[4] Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.
Respiratory N95 Dust Mask or Half-mask RespiratorTo prevent inhalation of the powdered compound, a dust mask should be used. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.[2][4]
Body Laboratory CoatA standard laboratory coat is necessary to protect skin and clothing from contamination.[4][6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety and to maintain the integrity of experimental procedures.

  • Preparation :

    • Before handling the compound, ensure that a certified chemical fume hood is operational.[3]

    • Assemble all necessary equipment, including spatulas, weighing paper, and glassware.

    • Have a designated and clearly labeled hazardous waste container ready for solid and liquid waste.[7][8]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[3]

    • Use a spatula for handling the powder to avoid creating dust. Avoid pouring the powder from a height.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Experimental Use :

    • Keep all containers with the compound tightly closed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory area.[1]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Spill Management :

    • In case of a small spill, carefully clean the area using appropriate absorbent materials. Place all contaminated materials in a sealed container for disposal.[9]

    • For larger spills, evacuate the immediate area and follow your institution's emergency procedures.

Disposal Plan: Step-by-Step Procedures

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • Collect all solid waste, including excess this compound and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]

  • Liquid Waste :

    • Any solvents or solutions containing this compound must be collected as hazardous liquid waste. Do not dispose of it down the drain.[7][8]

    • The rinsate from decontaminating glassware should also be collected as hazardous liquid waste.[8]

  • Container Management :

    • Ensure the hazardous waste container is made of a compatible material and is kept closed except when adding waste.[7]

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal :

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed waste management contractor.[7][8]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing & Transfer handling->weighing exp Experimental Use weighing->exp spill Spill? exp->spill cleanup Spill Cleanup spill->cleanup Yes decon Decontamination spill->decon No cleanup->decon waste Waste Disposal decon->waste solid_waste Solid Waste Collection waste->solid_waste liquid_waste Liquid Waste Collection waste->liquid_waste removal Waste Removal solid_waste->removal liquid_waste->removal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
5-Methylpyrazine-2-carbohydrazide
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5-Methylpyrazine-2-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.